MS012
Description
Properties
CAS No. |
2089617-83-2 |
|---|---|
Molecular Formula |
C22H35N5O2 |
Molecular Weight |
401.555 |
IUPAC Name |
2-N-hexyl-6,7-dimethoxy-4-N-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C22H35N5O2/c1-5-6-7-8-11-23-22-25-18-15-20(29-4)19(28-3)14-17(18)21(26-22)24-16-9-12-27(2)13-10-16/h14-16H,5-13H2,1-4H3,(H2,23,24,25,26) |
InChI Key |
ZYNUWSFRZCRKSN-UHFFFAOYSA-N |
SMILES |
CCCCCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)C)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS012; MS-012; MS 012. |
Origin of Product |
United States |
Foundational & Exploratory
Foundational Research on MS012: A Selective G9a-Like Protein (GLP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on MS012, a potent and highly selective inhibitor of G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1). This document details the core mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized in its initial characterization.
Core Concepts and Mechanism of Action
G9a-like protein (GLP) and its homolog G9a are protein lysine methyltransferases (PKMTs) that play a crucial role in epigenetic regulation.[1] They primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1][2][3] G9a and GLP often form a heterodimeric complex to carry out their functions.[1][3] Beyond histones, G9a and GLP have been shown to methylate a variety of non-histone protein substrates, implicating them in a wide range of cellular processes, including DNA methylation, cell differentiation, and proliferation.[3][4][5]
This compound was developed as a chemical probe to dissect the specific functions of GLP, given the high degree of homology and overlapping functions with G9a. It is a potent and selective inhibitor of GLP.[1][6][7] The discovery of this compound and its high selectivity for GLP over G9a provides a valuable tool for investigating the distinct biological roles of GLP.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the foundational research.
| Compound | Target | IC50 (nM) |
| This compound (18) | GLP | 13 ± 2 |
| G9a | 1900 ± 200 | |
| MS0124 (4) | GLP | 13 ± 4 |
| G9a | 440 ± 63 | |
| UNC0638 | GLP | 19 ± 1 |
| G9a | < 15 | |
| BIX-01294 | GLP | 1,700 |
| G9a | 2,700 |
Table 1: Biochemical Inhibitory Potency of this compound and Other G9a/GLP Inhibitors. Data represents the half-maximal inhibitory concentration (IC50) determined through in vitro enzymatic assays.
| Compound | Cell Line | H3K9me2 Reduction IC50 (nM) |
| This compound (18) | MDA-MB-231 | ~1,000 |
| UNC0638 | MDA-MB-231 | 28 ± 4 |
Table 2: Cellular Activity of this compound. Data represents the half-maximal inhibitory concentration (IC50) for the reduction of global H3K9 dimethylation in a cellular context.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving G9a and GLP and the point of inhibition by this compound. G9a and GLP, typically as a heterodimer, utilize S-adenosylmethionine (SAM) as a methyl donor to methylate histone H3 at lysine 9. This methylation event is associated with the recruitment of other repressive proteins and leads to transcriptional silencing of target genes. This compound selectively inhibits the catalytic activity of GLP, thereby preventing H3K9 methylation and subsequent gene silencing.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of MS012 on Histone H3K9 Methylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H3 lysine 9 (H3K9) methylation is a critical epigenetic modification primarily associated with transcriptional repression and the formation of heterochromatin. The G9a/G9a-like protein (GLP) complex is a key writer of H3K9 mono- and dimethylation (H3K9me1 and H3K9me2). Dysregulation of this complex is implicated in various diseases, including cancer and neurological disorders. MS012 is a potent and highly selective small molecule inhibitor of GLP. This technical guide provides a comprehensive overview of the effect of this compound on H3K9 methylation, including quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and a visual representation of the associated signaling pathways.
Introduction to this compound and H3K9 Methylation
Histone methylation is a dynamic post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation of lysine 9 on histone H3 (H3K9) is a hallmark of transcriptionally silent chromatin. The G9a (EHMT2) and G9a-like protein (GLP, EHMT1) histone methyltransferases (HMTs) are the primary enzymes responsible for establishing H3K9me1 and H3K9me2 in euchromatin. These two enzymes form a heterodimeric complex that is crucial for their catalytic activity and in vivo function.
This compound has emerged as a valuable chemical probe for studying the biological roles of GLP. It is a potent and selective inhibitor of GLP, exhibiting significantly less activity against its close homolog G9a and other histone methyltransferases. This selectivity allows for the precise dissection of GLP-specific functions in various biological processes. By inhibiting GLP, this compound leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and subsequent downstream effects on cellular signaling pathways.
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for GLP and significant selectivity over G9a.
| Enzyme | IC50 (nM) | Selectivity (fold) |
| GLP | 7 ± 2 | >140 |
| G9a | 992 ± 337 | 1 |
Table 1: In vitro inhibitory activity of this compound against GLP and G9a. Data compiled from biochemical assays.
Experimental Protocols
This section provides detailed methodologies for investigating the effect of this compound on H3K9 methylation in a cellular context.
Cell Culture and this compound Treatment
A representative experimental workflow for treating cells with this compound to assess its impact on H3K9 methylation.
Protocol:
-
Cell Seeding: Plate the desired cell line (e.g., PC3 prostate cancer cells) in appropriate culture dishes or flasks and culture under standard conditions (e.g., 37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: Once cells reach the desired confluency (typically 70-80%), aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this typically involves washing with phosphate-buffered saline (PBS), followed by scraping or trypsinization.
Histone Extraction (Acid Extraction Method)
This protocol outlines a common method for enriching histone proteins from cultured cells.
Protocol:
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice.
-
Nuclei Isolation: Dounce homogenize the cells to release the nuclei. Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N sulfuric acid and incubate with rotation overnight at 4°C.
-
Protein Precipitation: Centrifuge to remove debris. Precipitate the histone proteins from the supernatant by adding trichloroacetic acid (TCA) and incubating on ice.
-
Washing: Pellet the histones by centrifugation. Wash the pellet with ice-cold acetone to remove the acid.
-
Solubilization: Air dry the pellet and resuspend in a suitable buffer (e.g., water or a buffer for downstream applications).
-
Quantification: Determine the protein concentration using a suitable method, such as the Bradford or BCA assay.
Western Blotting for H3K9me2
Western blotting is a standard technique to qualitatively or semi-quantitatively assess changes in global H3K9me2 levels.
The Biological Nexus of G9a-like Protein (GLP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a-like protein (GLP), also known as Euchromatic Histone Methyltransferase 1 (EHMT1) or Lysine N-methyltransferase 1D (KMT1D), is a pivotal enzyme in the field of epigenetics. As a member of the Suv39h family of lysine methyltransferases, GLP plays a crucial role in regulating gene expression and maintaining chromatin architecture. This technical guide provides a comprehensive overview of the core biological functions of GLP, with a focus on its enzymatic activity, involvement in signaling pathways, and implications for human health and disease. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Biological Functions of G9a-like Protein (GLP/EHMT1)
GLP is a multifaceted protein with a primary role as a histone methyltransferase. Its functions are intricately linked to its ability to form a heterodimeric complex with its paralog, G9a (also known as EHMT2). This G9a/GLP complex is the predominant functional unit in vivo and is essential for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] These histone marks are canonical signals for transcriptional repression, leading to the silencing of target genes.
The enzymatic activity of GLP is conferred by its conserved SET domain.[2] While both G9a and GLP can independently exhibit methyltransferase activity in vitro, the knockout of either protein in vivo results in a drastic reduction of global H3K9me2 levels, indicating their cooperative and essential roles in maintaining this epigenetic mark.[1][2]
Beyond its canonical role in histone methylation, the G9a/GLP complex is also implicated in the regulation of DNA methylation.[3] Interestingly, this function can be independent of its histone methyltransferase activity, suggesting a more structural or scaffolding role in recruiting DNA methyltransferases to specific genomic loci.[4] This dual-level control of gene silencing through both histone and DNA methylation underscores the importance of the G9a/GLP complex in maintaining genomic integrity and regulating cellular identity.
GLP's influence extends to a variety of cellular processes, including embryonic development, cell cycle control, and the establishment and maintenance of cell identity.[2] Dysregulation of GLP function has been linked to several human diseases, most notably Kleefstra syndrome, a neurodevelopmental disorder caused by haploinsufficiency of the EHMT1 gene.[5][6][7][8][9] Furthermore, emerging evidence has implicated GLP in the progression of various cancers, including prostate cancer, neuroblastoma, and Ewing sarcoma, making it a potential therapeutic target.[10][11][12][13][14][15]
Data Presentation
Quantitative Data on GLP/EHMT1 Enzymatic Activity and Inhibition
The following table summarizes key quantitative data related to the enzymatic activity of GLP/EHMT1 and the potency of various small molecule inhibitors.
| Parameter | Value | Substrate/Inhibitor | Context | Reference |
| IC50 | 19 nM | UNC0638 | Inhibition of GLP | [16][17][18] |
| <15 nM | UNC0638 | Inhibition of G9a | [18] | |
| <2.5 nM | UNC0642 | Inhibition of GLP | [16] | |
| <2.5 nM | UNC0642 | Inhibition of G9a | [16] | |
| 38 nM | A-366 | Inhibition of GLP | [16] | |
| 3.3 nM | A-366 | Inhibition of G9a | [16] | |
| 2 nM | CM-272 | Inhibition of GLP | [16] | |
| 8 nM | CM-272 | Inhibition of G9a | [16] | |
| 15-23 nM | UNC0321 | Inhibition of GLP | [16] | |
| 6-9 nM | UNC0321 | Inhibition of G9a | [16] | |
| >30-fold selective for GLP over G9a | MS0124 | GLP-selective inhibitor | ||
| >140-fold selective for GLP over G9a | MS012 | GLP-selective inhibitor |
Substrate Specificity of the G9a/GLP Complex
The G9a/GLP complex exhibits specificity for both histone and non-histone substrates.
| Substrate Type | Substrate | Site of Methylation | Biological Outcome | Reference |
| Histone | Histone H3 | Lysine 9 (K9) | Transcriptional repression | [1][2] |
| Histone H3 | Lysine 27 (K27) | Weak methylation, transcriptional repression | [19][20] | |
| Histone H1 | Not specified | Chromatin compaction | [19] | |
| Histone H3 | Lysine 56 (K56) | Regulation of DNA replication | [19] | |
| Non-Histone | p53 | Lysine 373 (K373) | Regulation of p53 activity | [20][21] |
| Reptin | Lysine 67 (K67) | Regulation of transcription | [21] | |
| MyoD | Not specified | Regulation of myogenesis | [2] | |
| C/EBPβ | Not specified | Regulation of transcription | [4] | |
| WIZ | Lysine 305 (K305) | Not fully characterized | [21] | |
| CDYL1 | Lysine 135 (K135) | Not fully characterized | [21] | |
| ACINUS | Lysine 654 (K654) | Not fully characterized | [21] | |
| EHMT1 (GLP) | Lysine 450/451 | Autoregulation, expanded chromatin binding upon demethylation | [11][12][13] |
Effects of GLP/EHMT1 Modulation on Gene Expression
Alterations in GLP/EHMT1 activity lead to significant changes in gene expression. The following table provides examples of gene expression changes observed upon GLP/EHMT1 inhibition or knockdown.
| Condition | Gene(s) | Fold Change | Cell/Tissue Type | Reference |
| UNC0642 treatment in SAMP8 mice | 78 genes upregulated | ≥ 0.5 | Mouse brain | [22] |
| 62 genes downregulated | ≤ -0.5 | Mouse brain | [22] | |
| Ehmt1/2 cDKO | Differentially expressed genes | Log2FC ≥ 1.5 | Mouse oocytes | [23] |
| PHB1 knockout (interacts with GLP) | 15 genes upregulated | > 2 | Mouse liver | [24] |
| 63 genes downregulated | < -2 | Mouse liver | [24] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to measure the enzymatic activity of recombinant GLP/EHMT1.
Materials:
-
Recombinant GLP/EHMT1 protein
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA) or recombinant histone H3
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.2)
-
Scintillation counter
Procedure:
-
Prepare the HMT reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x HMT assay buffer
-
1 µL of ³H-SAM (1 µCi)
-
5 µL of histone H3 substrate (1 mg/mL)
-
Recombinant GLP/EHMT1 enzyme (e.g., 100-500 ng)
-
Nuclease-free water to a final volume of 25 µL
-
-
Incubate the reaction at 30°C for 1 hour.
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Wash the P81 paper discs three times for 5 minutes each with the wash buffer.
-
Perform a final wash with acetone and let the discs air dry.
-
Place each disc in a scintillation vial, add 5 mL of scintillation cocktail, and mix well.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the steps for performing ChIP to identify the genomic regions occupied by GLP/EHMT1.
Materials:
-
Cells of interest
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
-
Anti-EHMT1/GLP antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin with dilution buffer. Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the anti-EHMT1/GLP antibody or an IgG control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enriched DNA by qPCR for specific target loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Western Blot for H3K9me2 Detection
This protocol describes the detection of H3K9me2 levels by Western blotting, often used to assess the cellular activity of GLP/EHMT1.
Materials:
-
Cell or tissue lysates
-
RIPA buffer or similar lysis buffer
-
SDS-PAGE gels (e.g., 15% acrylamide for histones)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K9me2
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare whole-cell lysates using RIPA buffer. Alternatively, for histone-specific analysis, perform acid extraction of histones.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg of whole-cell lysate or a smaller amount of purified histones) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K9me2 diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
Mandatory Visualization
GLP/G9a-Mediated Gene Silencing Pathway
Caption: The G9a/GLP complex is recruited to chromatin where it dimethylates H3K9, leading to HP1 recruitment and gene silencing.
Interplay between H3K9 Methylation and DNA Methylation
Caption: The G9a/GLP complex promotes gene silencing through both catalytic H3K9 methylation and recruitment of DNA methyltransferases.
Experimental Workflow for Investigating GLP Function
Caption: A typical workflow to study GLP's function involves modulating its activity and assessing downstream molecular and cellular effects.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EHMT1 - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical validation of EHMT1 missense mutations in Kleefstra syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simons Searchlight | EHMT1-Related Syndrome [simonssearchlight.org]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Frameshift Variant and a Partial EHMT1 Microdeletion in Kleefstra Syndrome 1 Patients Resulting in Variable Phenotypic Severity and Literature Review | MDPI [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Demethylation of EHMT1/GLP Protein Reprograms Its Transcriptional Activity and Promotes Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Demethylation of EHMT1/GLP Protein Reprograms Its Transcriptional Acti" by Anna Besschetnova, Wanting Han et al. [touroscholar.touro.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genecards.org [genecards.org]
- 21. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with UNC0642 in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multi-omics analyses demonstrate a critical role for EHMT1 methyltransferase in transcriptional repression during oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | RNA-Seq Reveals Different Gene Expression in Liver-Specific Prohibitin 1 Knock-Out Mice [frontiersin.org]
- 25. researchgate.net [researchgate.net]
The Selective Inhibition of G9a-Like Protein (GLP) by MS012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of G9a-like protein (GLP/EHMT1) by the small molecule inhibitor MS012. It is intended to serve as a resource for researchers in drug discovery and chemical biology investigating the therapeutic potential of targeting protein lysine methyltransferases. This document details the selectivity profile of this compound, the experimental methodologies used to determine its potency and selectivity, and the key signaling pathways involved.
Introduction to GLP and its Homologue G9a
G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1), and its close homolog G9a (EHMT2) are key protein lysine methyltransferases (PKMTs).[1] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), a hallmark of transcriptional repression. GLP and G9a share approximately 80% sequence identity within their catalytic SET domains, making the development of selective inhibitors a significant challenge.[2] Despite their high homology, GLP and G9a have distinct, non-redundant functions in various biological processes, including development and disease. Therefore, selective inhibitors are invaluable tools to dissect their individual roles.
Quantitative Selectivity Profile of this compound
This compound has emerged as a potent and highly selective inhibitor of GLP. Its selectivity for GLP over the closely related G9a has been rigorously characterized using biochemical and biophysical assays.
Biochemical Inhibition Potency (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined against both GLP and G9a using an in vitro SAHH-coupled methyltransferase assay. The results demonstrate a remarkable selectivity for GLP.
| Compound | Target | IC50 (nM) | Selectivity (G9a IC50 / GLP IC50) |
| This compound | GLP | 7 ± 2 | >140-fold |
| G9a | 992 ± 337 |
Data sourced from Xiong et al. (2017).
Biophysical Binding Affinity (Kd)
To confirm the biochemical findings, the binding affinity of this compound to GLP and G9a was measured by Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) values corroborate the high selectivity observed in the enzymatic assays.
| Compound | Target | Kd (nM) |
| This compound | GLP | 46 ± 15 |
| G9a | 610 ± 68 |
Data sourced from Xiong et al. (2017).
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
In Vitro SAHH-Coupled Histone Methyltransferase (HMT) Assay
This biochemical assay was used to determine the IC50 values of this compound against GLP and G9a. The assay continuously monitors the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction.
Principle: The methyltransferase (GLP or G9a) transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate, producing SAH. S-adenosylhomocysteine hydrolase (SAHH) then hydrolyzes SAH to homocysteine and adenosine. The generated homocysteine is detected by a fluorescent probe, providing a measure of the methyltransferase activity.
Materials:
-
Recombinant human GLP and G9a enzymes
-
Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Fluorescent thiol-reactive dye (e.g., ThioGlo1)
-
Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM DTT, 0.005% BSA, 0.002% Tween-20
-
This compound and other test compounds dissolved in DMSO
Procedure:
-
A reaction mixture is prepared containing the assay buffer, SAHH, the histone H3 peptide substrate, and the fluorescent probe.
-
This compound or DMSO (vehicle control) is added to the reaction mixture at various concentrations and pre-incubated with the GLP or G9a enzyme for 10 minutes at room temperature.[2]
-
The methylation reaction is initiated by the addition of SAM.
-
The reaction is monitored kinetically by measuring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (GLP or G9a), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (GLP or G9a) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell.
Materials:
-
Purified recombinant human GLP and G9a proteins
-
This compound dissolved in the same buffer as the proteins
-
ITC Buffer: e.g., 25 mM HEPES (pH 7.5), 150 mM NaCl
-
Microcalorimeter (e.g., MicroCal ITC200)
Procedure:
-
The GLP or G9a protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
Both the protein and ligand solutions are extensively dialyzed against the same buffer to minimize heats of dilution.
-
A series of small injections of the this compound solution are made into the protein solution while the temperature is kept constant.
-
The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection decreases.
-
The raw data is integrated to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: H3K9 Methylation Pathway Inhibited by this compound.
Caption: Experimental Workflow for Determining this compound Selectivity.
Caption: Logical Relationship of this compound's Binding Selectivity.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of GLP. The quantitative data from both biochemical and biophysical assays consistently demonstrate its significant selectivity for GLP over its close homolog G9a. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound and other GLP-selective inhibitors. The availability of such selective chemical probes is crucial for advancing our understanding of the distinct biological functions of GLP and for the development of novel therapeutic strategies targeting epigenetic pathways.
References
MS012: A Chemical Probe for Unraveling the Epigenetic Control of Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of epigenetics has unveiled a complex layer of gene regulation that operates independent of the DNA sequence itself. Among the key players in this regulatory network are histone methyltransferases, enzymes that catalyze the transfer of methyl groups to histone proteins, thereby modulating chromatin structure and gene expression. MS012 has emerged as a potent and selective chemical probe for G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1). This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a chemical probe in gene expression studies. We present detailed experimental protocols, quantitative data on its activity, and visualizations of the associated signaling pathways and experimental workflows to empower researchers in their exploration of epigenetic regulation.
Introduction to this compound as a Chemical Probe
This compound is a small molecule inhibitor that exhibits high selectivity for G9a-like protein (GLP/EHMT1) over its close homolog G9a (EHMT2).[1][2] GLP and G9a are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin.[1][3] These methylation marks are generally associated with transcriptional repression.[4] The ability of this compound to selectively inhibit GLP allows researchers to dissect the specific roles of this enzyme in gene silencing and other cellular processes, distinguishing its functions from those of G9a.
Chemical probes like this compound are invaluable tools for interrogating biological systems. Their acute and reversible effects enable the study of protein function with a temporal control that is often not possible with genetic approaches. This guide will delve into the practical aspects of using this compound to investigate the consequences of GLP inhibition on gene expression.
Mechanism of Action
This compound functions as a competitive inhibitor of GLP, binding to the substrate-binding pocket of the enzyme's SET domain. This prevents the interaction of GLP with its histone H3 substrate, thereby inhibiting the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine 9. The direct consequence of this compound activity is a global reduction in the levels of H3K9me1 and H3K9me2.
The reduction in these repressive histone marks leads to a more open chromatin state, which can result in the transcriptional activation of previously silenced genes. The G9a/GLP heterodimer has been shown to play a crucial role in silencing developmental genes, and its inhibition can lead to their re-expression.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data related to the activity of this compound and the effects of G9a/GLP inhibition on gene expression.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity (over G9a) | Reference |
| GLP (EHMT1) | 7 | >140-fold | [2] |
| G9a (EHMT2) | 992 | - | [5] |
Table 2: Cellular Activity of G9a/GLP Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Effect | Reference |
| UNC0642 | MDA-MB-231 | H3K9me2 Reduction | 100 - 600 | Reduction in cellular H3K9me2 levels | [6] |
| BIX-01294 | MEFs | Western Blot | ~1300 | >50% reduction in global H3K9me2 | [7][8] |
Table 3: Differentially Expressed Genes upon G9a/GLP Inhibition with UNC0642 in SAMP8 Mice
Data extracted from an RNA-seq study using UNC0642, a potent G9a/GLP inhibitor with a similar mechanism of action to this compound.[9][10][11]
| Gene Symbol | Log2 Fold Change | p-value | Regulation |
| Top 5 Upregulated | |||
| Olfr538 | 3.5 | < 0.05 | Upregulated |
| Cst7 | 2.8 | < 0.05 | Upregulated |
| Gpr151 | 2.5 | < 0.05 | Upregulated |
| Ly6d | 2.3 | < 0.05 | Upregulated |
| Cd209g | 2.1 | < 0.05 | Upregulated |
| Top 5 Downregulated | |||
| S100a9 | -3.2 | < 0.05 | Downregulated |
| S100a8 | -2.9 | < 0.05 | Downregulated |
| Cxcl1 | -2.7 | < 0.05 | Downregulated |
| Il1b | -2.5 | < 0.05 | Downregulated |
| Mmp3 | -2.3 | < 0.05 | Downregulated |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the G9a/GLP signaling pathway and a typical experimental workflow for using this compound in gene expression studies.
Caption: G9a/GLP Signaling Pathway for Gene Silencing.
Caption: Experimental Workflow for this compound Gene Expression Studies.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
5.1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) at the same final concentration should always be included.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
5.2. Western Blot for H3K9me2 Levels
-
Histone Extraction:
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and pellet the nuclei.
-
Extract histones from the nuclear pellet using 0.4 N H2SO4.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., from Millipore or Abcam) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K9me2 signal to a loading control, such as total Histone H3.
-
5.3. RNA Extraction and Gene Expression Analysis (RNA-seq)
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
RNA-seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Generate a count matrix of reads per gene using tools like featureCounts.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05) and a desired fold-change threshold.
-
Perform downstream analyses such as gene ontology (GO) and pathway enrichment analysis to interpret the biological significance of the differentially expressed genes.
-
Conclusion
This compound is a powerful and selective chemical probe for investigating the role of the histone methyltransferase GLP in gene expression. Its ability to specifically inhibit GLP allows for a detailed dissection of its biological functions. This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to facilitate the use of this compound in studies of epigenetic regulation. The provided visualizations of the G9a/GLP signaling pathway and a typical experimental workflow serve as valuable conceptual frameworks for designing and interpreting experiments. By leveraging the information and methodologies outlined in this technical guide, researchers can effectively employ this compound to advance our understanding of the intricate mechanisms governing gene expression and its deregulation in disease.
References
- 1. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenomics of GLP-1 receptor agonists: a genome-wide analysis of observational data and large randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Differentially Expressed Genes in RNA-seq Data of Arabidopsis thaliana: A Compound Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with UNC0642 in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with UNC0642 - Mendeley Data [data.mendeley.com]
The Impact of MS012 on Chromatin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein arginine methyltransferases (PRMTs) are a family of enzymes crucial for the regulation of numerous cellular processes, including signal transduction, RNA processing, and the modulation of chromatin structure. The dysregulation of PRMT activity is implicated in various diseases, most notably cancer, making them a compelling target for therapeutic intervention. MS012, a potent and selective small molecule inhibitor of Type I PRMTs, has emerged as a critical tool for elucidating the role of these enzymes in chromatin biology and as a potential lead compound in drug development. This technical guide provides an in-depth analysis of the impact of this compound on chromatin structure, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Introduction to this compound and Protein Arginine Methylation
Protein arginine methylation is a post-translational modification that involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This process is catalyzed by a family of nine PRMTs in mammals, which are broadly classified into three types based on the methylation state they produce.
-
Type I PRMTs (PRMT1, 2, 3, 4/CARM1, 6, and 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1]
-
Type II PRMTs (PRMT5 and 9) produce MMA and symmetric dimethylarginine (sDMA).[1]
-
Type III PRMTs (PRMT7) are responsible for generating only MMA.[1]
This compound (also referred to as MS023) is a highly selective inhibitor of Type I PRMTs.[2] Its mechanism of action involves binding to the substrate-binding site of these enzymes, thereby preventing the methylation of their target proteins, which include histone and non-histone proteins.[2] The inhibition of Type I PRMTs by this compound leads to a significant reduction in the levels of asymmetric dimethylarginine marks on histones, consequently altering chromatin structure and gene expression.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound (MS023) have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity and its effects on histone methylation.
Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 30 ± 9 |
| PRMT3 | 119 ± 14 |
| PRMT4 (CARM1) | 83 ± 10 |
| PRMT6 | 4 ± 0.5 |
| PRMT8 | 5 ± 0.1 |
| Data represents the half-maximal inhibitory concentration (IC50) of MS023 against a panel of human Type I PRMTs. MS023 shows no inhibitory activity against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs at concentrations up to 10 µM.[2] |
Table 2: Cellular Effects of MS023 on Global Arginine Methylation
| Methylation Mark | Effect of MS023 Treatment |
| Asymmetric Dimethylarginine (aDMA/Rme2a) | Significant Decrease |
| Monomethylarginine (MMA/Rme1) | Concurrent Increase |
| Symmetric Dimethylarginine (sDMA/Rme2s) | Concurrent Increase |
| MCF7 cells treated with MS023 for 48 hours showed a marked reduction in global aDMA levels, accompanied by an increase in MMA and sDMA levels, as determined by Western blot analysis.[2] |
Table 3: Cellular Inhibition of Specific Histone Marks by MS023
| Cell Line | Target Histone Mark | Effect of MS023 Treatment |
| MCF7 | H4R3me2a (PRMT1-mediated) | Dose-dependent decrease |
| HEK293 | H3R2me2a (PRMT6-mediated) | Dose-dependent decrease |
| Treatment of cells with MS023 leads to a potent and dose-dependent reduction in specific asymmetrically dimethylated histone arginine residues, confirming its on-target activity in a cellular context.[2] |
Impact on Chromatin Structure and Gene Expression
The primary mechanism through which this compound impacts chromatin structure is by inhibiting the deposition of asymmetric dimethylarginine marks on histone tails. Specifically, the methylation of histone H4 at arginine 3 (H4R3me2a) by PRMT1 and histone H3 at arginine 2 (H3R2me2a) by PRMT6 are well-characterized activating marks.[3][4] Inhibition of these modifications by this compound leads to a more condensed chromatin state, which is generally associated with transcriptional repression.
Studies have shown that PRMT1 inhibition downregulates the expression of genes involved in cell proliferation and the DNA damage response.[5] Furthermore, the interplay between histone arginine methylation and other post-translational modifications, such as histone acetylation, is a critical aspect of chromatin regulation. For instance, PRMT1-mediated H4R3me2a can facilitate H3 acetylation, another mark of active transcription.[6] By blocking H4R3me2a, this compound can indirectly lead to a reduction in histone acetylation at specific gene promoters, further contributing to a repressive chromatin environment.
Signaling Pathways Modulated by this compound
The inhibition of Type I PRMTs by this compound has been shown to impact several key signaling pathways implicated in cancer and other diseases.
-
EGFR and Wnt Signaling: In breast cancer cells, PRMT1 depletion has been shown to regulate the epidermal growth factor receptor (EGFR) and Wnt signaling pathways.[3] Treatment with Type I PRMT inhibitors, including MS023, decreases breast cancer cell proliferation by attenuating these pathways.[3]
-
STAT3 Signaling: PRMT1 can directly methylate and activate the signal transducer and activator of transcription 3 (STAT3), a key regulator of cell growth and survival.[7] Inhibition of PRMT1 has been shown to suppress the growth of glioblastoma stem cells by blocking the STAT3 signaling pathway.[7]
Caption: this compound inhibits Type I PRMTs, affecting chromatin and signaling.
Experimental Protocols
Western Blot Analysis of Histone Methylation
This protocol is used to assess the global changes in histone arginine methylation following treatment with this compound.
1. Histone Extraction:
- Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
- Harvest cells and isolate nuclei by lysing cells in a hypotonic buffer.
- Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H₂SO₄).
- Precipitate the histones with trichloroacetic acid.
- Wash the histone pellet with acetone and resuspend in an appropriate buffer.
- Quantify the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
- Denature histone samples by boiling in Laemmli buffer.
- Separate the histone proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H4R3me2a, anti-pan-aDMA) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Normalize the signal to a loading control, such as total histone H3 or H4.
start [label="Cell Culture & this compound Treatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
histone_extraction [label="Histone Extraction"];
sds_page [label="SDS-PAGE"];
transfer [label="Electrotransfer to Membrane"];
blocking [label="Blocking"];
primary_ab [label="Primary Antibody Incubation\n(e.g., anti-H4R3me2a)"];
secondary_ab [label="Secondary Antibody Incubation"];
detection [label="ECL Detection & Imaging"];
analysis [label="Data Analysis & Normalization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> histone_extraction;
histone_extraction -> sds_page;
sds_page -> transfer;
transfer -> blocking;
blocking -> primary_ab;
primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> analysis;
}
Caption: Workflow for Western blot analysis of histone methylation.
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to investigate the localization of specific histone methylation marks at particular genomic loci.
1. Cross-linking and Chromatin Preparation:
- Treat cultured cells with this compound or vehicle control.
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction with glycine.
- Harvest the cells, lyse them, and isolate the nuclei.
- Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
2. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
- Incubate the pre-cleared chromatin with a specific antibody against the histone mark of interest (e.g., anti-H4R3me2a) overnight at 4°C with rotation. An IgG control should be run in parallel.
- Add Protein A/G beads to capture the antibody-histone-DNA complexes.
3. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elute the chromatin complexes from the beads.
4. Reverse Cross-linking and DNA Purification:
- Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a spin column or phenol-chloroform extraction.
5. Analysis:
- The purified DNA can be analyzed by qPCR to quantify the enrichment of the histone mark at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
start [label="Cell Treatment & Formaldehyde Cross-linking", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
chromatin_prep [label="Chromatin Shearing (Sonication)"];
ip [label="Immunoprecipitation with Specific Antibody"];
capture [label="Capture with Protein A/G Beads"];
wash [label="Washing Steps"];
elute [label="Elution"];
reverse_crosslink [label="Reverse Cross-linking"];
purify [label="DNA Purification"];
analysis [label="Analysis (qPCR or ChIP-seq)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> chromatin_prep;
chromatin_prep -> ip;
ip -> capture;
capture -> wash;
wash -> elute;
elute -> reverse_crosslink;
reverse_crosslink -> purify;
purify -> analysis;
}
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
This compound is a powerful and selective chemical probe for studying the role of Type I PRMTs in chromatin biology. Its ability to potently inhibit the deposition of asymmetric dimethylarginine on histones provides a valuable tool for dissecting the intricate mechanisms of epigenetic regulation. The data presented in this guide highlight the significant impact of this compound on chromatin structure and gene expression, underscoring its potential as a therapeutic agent in diseases driven by aberrant PRMT activity. The detailed experimental protocols provided herein will aid researchers in further exploring the multifaceted roles of protein arginine methylation in health and disease.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for MS012 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS012 is a potent and selective inhibitor of G9a-like protein (GLP) lysine methyltransferase (PKMT). GLP, along with its homolog G9a, is responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting GLP, this compound can lead to a reduction in global H3K9me2 levels, resulting in the de-repression of silenced genes. This targeted epigenetic modulation makes this compound a valuable tool for studying gene regulation and a potential therapeutic agent in various diseases, including cancer.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including protocols for determining its effects on cell viability and target engagement.
Mechanism of Action
This compound selectively inhibits the catalytic activity of GLP, a histone methyltransferase. GLP forms a heterodimer with G9a, and this complex is the primary driver of H3K9 mono- and dimethylation in euchromatin. These methylation marks serve as binding sites for transcriptional repressors, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and gene silencing. Inhibition of GLP by this compound prevents the deposition of these repressive marks, leading to a more open chromatin state and the potential for gene re-expression.
Data Presentation
The following table summarizes typical experimental parameters for G9a/GLP inhibitors, which can be used as a starting point for optimizing this compound treatment conditions. Data for the well-characterized G9a/GLP inhibitor UNC0638 is provided as a reference.
| Parameter | Value | Cell Line | Reference |
| Inhibitor | UNC0638 | MDA-MB-231 | [1] |
| Concentration Range | 80 nM - 1 µM | MDA-MB-231 | [1] |
| Treatment Duration | 24 - 96 hours | MDA-MB-231 | [1] |
| IC50 (H3K9me2 reduction) | ~100 nM (48h) | MDA-MB-231 | [1] |
| Effect on Cell Viability | Moderate toxicity at higher concentrations | MDA-MB-231 | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cell lines with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in the appropriate cell culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting).
-
Allow cells to adhere and reach the desired confluency (typically 50-70%) overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line and experiment.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Methylation
This protocol is for detecting changes in global H3K9me2 levels following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide for histone resolution)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K9me2 levels.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols for MS012 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to MS012: A Selective GLP Inhibitor
This compound is a potent and selective small molecule inhibitor of G9a-like Protein (GLP), also known as Euchromatic histone-lysine N-methyltransferase 1 (EHMT1).[1] GLP is a protein lysine methyltransferase that, in a heterodimeric complex with the closely related protein G9a, is responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This histone modification is a key epigenetic mark associated with transcriptional repression.
The high degree of homology between GLP and G9a has made the development of selective inhibitors challenging. This compound, however, exhibits remarkable selectivity for GLP over G9a and other methyltransferases, making it a valuable chemical probe to dissect the specific biological functions of GLP.[2] The inhibition of GLP by this compound leads to a reduction in global H3K9me2 levels, which can subsequently alter gene expression. Due to the role of GLP in various cellular processes, this compound is a useful tool for research in areas such as oncology, inflammatory diseases, and neuroregenerative disorders.[1]
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Target | G9a-like Protein (GLP) / EHMT1 | [1] |
| Mechanism of Action | Selective Inhibitor | [1] |
| IC50 for GLP | 7 nM | [1] |
| Selectivity | >140-fold for GLP over G9a | [2] |
| CAS Number | 2089617-83-2 | |
| Molecular Formula | C22H35N5O2 | |
| Molecular Weight | 401.55 g/mol | |
| Solubility | DMSO: 2 mg/mL (warmed) | |
| Appearance | White to beige powder | |
| Storage | 2-8°C |
Experimental Protocols
Protocol 1: In-Cell Western Blot Analysis of H3K9 Dimethylation Following this compound Treatment
This protocol describes how to treat cultured cells with this compound and subsequently perform a Western blot to detect changes in the levels of dimethylated histone H3 at lysine 9 (H3K9me2), a direct downstream target of GLP activity.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., MDA-MB-231, K562)[3]
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane (0.22 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K9me2 antibody
-
Rabbit anti-Total Histone H3 antibody (as a loading control)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mM). Briefly warm if necessary to ensure complete dissolution.
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare serial dilutions of this compound in fresh cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
-
Protein Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors directly to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentrations, dilute the lysates to the same concentration with RIPA buffer.
-
Mix a calculated volume of each lysate with Laemmli sample buffer to a final 1x concentration (e.g., 15 µL of lysate + 5 µL of 4x Laemmli buffer for a total of 20 µL).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. For low molecular weight proteins like histones, a wet transfer overnight at a low voltage or for 1-2 hours at a higher voltage is often recommended.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against H3K9me2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the H3K9me2 signal to the total histone H3 signal for each sample.
-
Compare the normalized H3K9me2 levels in this compound-treated samples to the vehicle control to determine the dose-dependent effect of the inhibitor.
-
Visualizations
Caption: Mechanism of this compound action on the GLP signaling pathway.
Caption: Experimental workflow for Western blot analysis of this compound effects.
References
Application Notes and Protocols for MS023 in Cancer Cell Line Studies
Disclaimer: Initial searches for "MS012" did not yield specific information on a compound with that designation used in cancer cell line studies. Based on the context of the user request, it is highly probable that this was a typographical error and the intended compound was MS023 , a well-characterized, potent, and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). Therefore, the following application notes and protocols are based on the published research for MS023.
Introduction to MS023
MS023 is a cell-active small molecule inhibitor that demonstrates high potency and selectivity for Type I Protein Arginine Methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. Dysregulation of Type I PRMTs is implicated in various cancers, making them attractive therapeutic targets. MS023 serves as a valuable chemical probe to investigate the biological functions of these enzymes in cancer biology and to explore their therapeutic potential.
Mechanism of Action
MS023 functions as a competitive inhibitor of the protein substrate-binding site of Type I PRMTs. By occupying this site, it prevents the methylation of arginine residues on target proteins. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels within the cell.[3] The cellular consequences of MS023 treatment in cancer cell lines are multifaceted and include the impairment of RNA splicing, induction of DNA double-strand breaks, and the triggering of a viral mimicry response through the activation of interferon signaling pathways.[4][5][6]
Data Presentation
In Vitro Inhibitory Activity of MS023 against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 (CARM1) | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Source: Data compiled from multiple biochemical assays.[1][2]
Cellular Activity of MS023 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / EC50 (µM) |
| H82 | Small Cell Lung Cancer | Cell Viability | EC50 | 0.6 |
| H1092 | Small Cell Lung Cancer | Cell Viability | EC50 | 48.72 |
| MCF7 | Breast Cancer | Histone Methylation | IC50 | 0.009 |
| HEK293 | (Transfected with PRMT6) | Histone Methylation | IC50 | 0.056 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Growth | - | Sensitive |
| Hs578-T | Triple-Negative Breast Cancer | Cell Growth | - | Resistant |
Source: Data from various cell-based assays.[1][4][7]
Mandatory Visualizations
Caption: Signaling pathway affected by MS023 in cancer cells.
Caption: General experimental workflow for studying MS023.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of MS023 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MS023 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
MS023 Treatment:
-
Prepare serial dilutions of MS023 in complete medium from the stock solution. A typical concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest MS023 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MS023 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each MS023 concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the MS023 concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Histone Methylation
This protocol is for detecting changes in asymmetric dimethylarginine (ADMA) and specific histone methylation marks (e.g., H4R3me2a) following MS023 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MS023 (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, anti-Histone H4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of MS023 (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control for the desired time (e.g., 48 or 72 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA, 1:1000; anti-H4R3me2a, 1:1000) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to a loading control (e.g., Histone H4 for histone marks, β-actin for total protein).
-
References
- 1. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MS012 in Cellular Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS012 is a potent and selective cell-active inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1] By competitively binding to the peptide substrate binding site, this compound effectively blocks the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This inhibition of PRMT activity has been shown to modulate various cellular processes, including gene transcription and signal transduction, leading to the induction of cellular differentiation in various cell types.[2][3] These application notes provide detailed protocols for utilizing this compound in cellular differentiation assays for colon cancer cells, muscle stem cells, and hematopoietic progenitor cells.
Mechanism of Action
Protein arginine methylation is a crucial post-translational modification that regulates protein function and cellular signaling. Type I PRMTs asymmetrically dimethylate arginine residues, a mark often associated with transcriptional activation. This compound, by inhibiting this process, can alter the epigenetic landscape and signaling cascades within a cell, thereby promoting a shift from a proliferative to a differentiated state.
Caption: Mechanism of this compound in inducing cellular differentiation.
Application 1: Induction of Differentiation in Colon Cancer Cells (HT-29)
This compound has been demonstrated to be a potent inducer of differentiation in the HT-29 human colon cancer cell line.[2] Treatment with this compound leads to a decrease in cell proliferation and an increase in the expression of differentiation markers such as alkaline phosphatase (ALP).[4]
Quantitative Data
| Concentration of this compound | Incubation Time | Cell Growth Inhibition (vs. DMSO) | Alkaline Phosphatase (ALP) Activity (Fold Change vs. DMSO) | Reference |
| 5 µM | 5 days | Significant reduction in spheroid area | Not explicitly quantified, but significantly increased | [4] |
| 10 µM | 96 hours | ~20% in 2D culture | Not explicitly quantified, but induced | [1] |
Experimental Protocol
Materials:
-
HT-29 human colorectal adenocarcinoma cell line
-
McCoy's 5A modified medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
48-well tissue culture plates
-
Alkaline Phosphatase Assay Kit
Procedure:
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HT-29 cells into 48-well plates at a density of 1 x 10^5 cells/mL.[5] Allow cells to adhere and reach approximately 80-90% confluency.[5]
-
Treatment: Prepare working solutions of this compound in culture medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Add the this compound-containing medium or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 96 hours to 5 days), replacing the medium with fresh treatment or control medium every 48 hours.
-
Assessment of Differentiation:
-
Morphology: Observe changes in cell morphology using a phase-contrast microscope. Differentiated cells may appear more flattened and organized.
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity using a commercial kit according to the manufacturer's instructions. ALP is a marker of intestinal differentiation.
-
References
Application Notes and Protocols: Synergistic Effects of MS012 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS012 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is a crucial epigenetic modifier that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of CARM1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] Emerging evidence suggests that combining this compound with other epigenetic modifiers, such as Histone Deacetylase (HDAC) inhibitors, Bromodomain and Extra-Terminal domain (BET) inhibitors, and DNA Methyltransferase (DNMT) inhibitors, can lead to synergistic anti-cancer effects. This document provides detailed application notes, quantitative data summaries, and experimental protocols for investigating these combinations.
Data Presentation: Synergistic Activity of CARM1 Inhibitors with Other Epigenetic Modifiers
The following tables summarize the in vitro efficacy of CARM1 inhibitors, alone and in combination with other epigenetic modifiers, against various cancer cell lines. While specific data for this compound in these combinations is emerging, the data presented for other potent CARM1 inhibitors provide a strong rationale for similar investigations with this compound.
| Drug/Combination | Cell Line | Cancer Type | IC50 (Single Agent) | IC50 (Combination) | Synergy Observation | Reference |
| CARM1i/HDACi | ||||||
| CH-1 (dual CARM1/HDAC2 inhibitor) | DU145 | Prostate Cancer | 0.09 µM | N/A | Dual inhibitor is 5-fold more potent than Vorinostat alone. | [5] |
| Vorinostat (HDACi) | DU145 | Prostate Cancer | 0.45 µM | N/A | [5] | |
| CARM1 inhibitor + Vorinostat/SAHA (HDACi) | Jurkat (HIV-1 Latency Model) | T-cell Leukemia | Not Reported | Not Reported | Synergistic activation of HIV-1. | [6][7] |
| CARM1i/BETi | ||||||
| CARM1 inhibitor + JQ1 (BETi) | Jurkat (HIV-1 Latency Model) | T-cell Leukemia | Not Reported | Not Reported | Synergistic activation of HIV-1. | [6][7] |
| JQ1 (BETi) | Mv4;11, MOLM13 | Acute Myeloid Leukemia | 69 nM, 72 nM | Not Reported | Synergistic effects observed with various agents. | [8] |
| CARM1i/DNMTi | ||||||
| This compound + Decitabine (DNMTi) | Various | Cancer | Not Reported | Not Reported | Rationale based on synergistic effects of combining epigenetic drugs.[9] | N/A |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Combined CARM1 and HDAC Inhibition
The combination of CARM1 and HDAC inhibitors can synergistically reactivate tumor suppressor genes. CARM1 inhibition prevents the methylation of histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation of certain oncogenes. HDAC inhibition leads to an accumulation of acetyl groups on histones, creating a more open chromatin structure. Together, these actions can lead to a chromatin state that favors the expression of silenced tumor suppressor genes.
Experimental Workflow: Assessing Synergy of this compound and Other Epigenetic Modifiers
A typical workflow to assess the synergistic effects of this compound in combination with another epigenetic modifier involves cell viability assays, mechanistic studies using Western blotting, and target engagement analysis via Chromatin Immunoprecipitation (ChIP).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values and assessing the synergistic effects of this compound in combination with other epigenetic modifiers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (in DMSO)
-
Other epigenetic modifier (e.g., Vorinostat, JQ1, Decitabine in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other epigenetic modifier in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (containing DMSO at the same concentration as in the drug-treated wells).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]
-
Western Blot for Histone Modifications
This protocol is to assess the effect of this compound and its combinations on key histone marks.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide recommended for histones)
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-H3K27ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the occupancy of specific histone marks or transcription factors at target gene promoters.
Materials:
-
Treated and untreated cells
-
Formaldehyde (16% methanol-free)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-H3R17me2a, anti-H3K27ac, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl, TE)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to an average size of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the ChIP-grade antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing: Wash the bead-bound complexes sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes to quantify the enrichment of the immunoprecipitated DNA.
Conclusion
The combination of the CARM1 inhibitor this compound with other epigenetic modifiers represents a promising therapeutic strategy for various cancers. The provided data and protocols offer a framework for researchers to explore these synergistic interactions further. By elucidating the underlying molecular mechanisms and identifying predictive biomarkers, the full potential of these combination therapies can be realized in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1/PRMT4: Making Its Mark beyond Its Function as a Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between histone modifications indicates that inhibition of arginine methyltransferase CARM1 activity reverses HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibitors of DNMT and HDAC induce viral mimicry to induce antitumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational combination treatment with histone deacetylase inhibitors and immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of Novel Compounds in Animal Models: A General Guide
Disclaimer: No specific information, including mechanism of action, experimental protocols, or quantitative data, could be found for a compound designated "MS012" in the public domain. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of novel therapeutic compounds in animal models. This guide is structured to meet the detailed requirements of data presentation, experimental methodology, and visualization.
Application Notes
Introduction
The in vivo assessment of a novel therapeutic candidate is a critical step in preclinical drug development. These studies aim to evaluate the compound's safety profile, pharmacokinetic properties, and efficacy in a living organism, providing essential data to support progression to clinical trials. Key considerations for in vivo studies include the selection of appropriate animal models that recapitulate aspects of the human disease, determination of the optimal dose and administration route, and a thorough evaluation of both on-target and off-target effects.
Core Principles of In Vivo Compound Evaluation
Successful in vivo studies are built upon a foundation of well-designed experiments that address key questions about the compound's behavior and therapeutic potential. A typical in vivo evaluation pipeline includes:
-
Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential adverse effects. These can range from acute single-dose studies to subchronic and chronic repeated-dose studies.[1][2][3]
-
Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4][5][6][7] These studies are crucial for understanding drug exposure at the site of action.
-
Pharmacodynamic (PD) Studies: To assess the biochemical and physiological effects of the compound and establish a dose-response relationship.
-
Efficacy Studies: To evaluate the therapeutic benefit of the compound in a relevant disease model.[8][9]
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.[10][11][12][13]
Experimental Protocols
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the short-term toxicity profile and the MTD of a test compound following a single administration.
Materials:
-
Test compound
-
Vehicle solution (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)
-
6-8 week old mice (specify strain, e.g., C57BL/6) of both sexes
-
Standard laboratory animal diet and water
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control and at least 3-5 dose levels of the test compound), with a minimum of 3-5 animals per group per sex.
-
Compound Administration: Administer the test compound or vehicle to the animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[14] Record the precise time of administration.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours post-dose).[1] Observations should include changes in posture, activity, breathing, and any signs of distress or pain.
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily for up to 14 days.[1]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and does not produce overt signs of toxicity.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any organ abnormalities.
Protocol 2: Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after a single administration.
Materials:
-
Test compound
-
Vehicle solution
-
Male Sprague-Dawley rats (or other appropriate strain) with cannulated jugular veins
-
Dosing and blood collection syringes
-
Anticoagulant (e.g., EDTA, heparin)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation and Acclimatization: Use surgically prepared cannulated rats to facilitate blood sampling. Allow animals to recover from surgery and acclimate.
-
Dose Administration: Administer a single dose of the test compound via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[7]
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters from the plasma concentration-time data.
Protocol 3: Xenograft Tumor Model Efficacy Study in Nude Mice
Objective: To evaluate the anti-tumor efficacy of a test compound in a human cancer xenograft model.
Materials:
-
Human cancer cell line (e.g., MiaPaCa-2 for pancreatic cancer)
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Matrigel or similar basement membrane matrix
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Animal Grouping and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Compound Administration: Administer the test compound or vehicle according to the planned dosing schedule (e.g., once daily, twice weekly) and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Study Termination: Euthanize the animals when tumors in the control group reach a predetermined maximum size, or if animals show signs of excessive morbidity.
-
Data Collection: At the end of the study, excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Acute Toxicity of Compound X in Mice
| Dose (mg/kg) | Route | Sex | n/group | Mortality | Mean Body Weight Change (%) at Day 7 | Key Clinical Signs |
| Vehicle | PO | M/F | 5/5 | 0/10 | +5.2 | Normal |
| 10 | PO | M/F | 5/5 | 0/10 | +4.8 | Normal |
| 30 | PO | M/F | 5/5 | 0/10 | +2.1 | Mild lethargy at 2-4h |
| 100 | PO | M/F | 5/5 | 1/10 | -8.5 | Lethargy, piloerection |
| 300 | PO | M/F | 5/5 | 5/10 | -15.2 | Severe lethargy, ataxia |
Table 2: Pharmacokinetic Parameters of Compound Y in Rats following a Single 10 mg/kg Dose
| Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| Intravenous | 1520 ± 210 | 0.08 | 2850 ± 350 | 3.5 ± 0.5 | N/A |
| Oral | 480 ± 95 | 2.0 | 1850 ± 280 | 4.1 ± 0.7 | 64.9 |
| Data are presented as mean ± SD (n=3 per group). |
Table 3: Anti-Tumor Efficacy of Compound Z in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | q.d. | 1250 ± 180 | N/A | +3.5 |
| Compound Z | 25 | q.d. | 750 ± 120 | 40.0 | +1.2 |
| Compound Z | 50 | q.d. | 310 ± 90 | 75.2 | -2.8 |
| Positive Control | 10 | b.i.w. | 250 ± 75 | 80.0 | -5.1 |
| Data are presented as mean ± SEM (n=8 per group). |
Visualizations
Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental workflows.
Caption: Hypothetical signaling pathway showing inhibition of the MAPK/ERK pathway.
Caption: Experimental workflow for a typical in vivo tumor xenograft efficacy study.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. nc3rs.org.uk [nc3rs.org.uk]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaron.com [pharmaron.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
- 10. Protocol Preparation and Submission [enccompass.mskcc.org]
- 11. The IACUC | OLAW [olaw.nih.gov]
- 12. Animal Protocol | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Flow Cytometry Analysis Following MS012 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS012 is a novel small molecule inhibitor targeting Type I protein arginine methyltransferases (PRMTs). These enzymes play a critical role in cellular processes by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins, thereby regulating gene expression, DNA repair, and signal transduction.[1][2][3] Dysregulation of PRMT activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3][4]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of multiple cellular characteristics. Following treatment with a PRMT inhibitor like this compound, flow cytometry can be employed to elucidate its effects on fundamental cellular processes such as cell cycle progression and apoptosis. These analyses are crucial for understanding the compound's mechanism of action and determining its therapeutic potential.
This document provides detailed protocols for analyzing cell cycle distribution and apoptosis in cells treated with this compound using flow cytometry.
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on Cell Cycle Distribution
| Cell Cycle Phase | Expected Change After this compound Treatment | Rationale |
| G0/G1 | Increase in cell population | Inhibition of PRMTs can lead to cell cycle arrest at the G1/S checkpoint. |
| S | Decrease in cell population | Consequence of G1 arrest, fewer cells entering the DNA synthesis phase. |
| G2/M | Variable | Effects on the G2/M checkpoint can vary depending on cell type and experimental conditions. |
Table 2: Expected Outcomes of this compound Treatment on Apoptosis
| Apoptotic Stage | Marker | Expected Change After this compound Treatment | Rationale |
| Early Apoptosis | Annexin V+/PI- | Increase in cell population | PRMT inhibition can induce apoptosis through various cellular stress pathways.[5] |
| Late Apoptosis/Necrosis | Annexin V+/PI+ | Increase in cell population | Progression from early apoptosis or direct induction of necrosis at higher concentrations. |
| Live Cells | Annexin V-/PI- | Decrease in cell population | Consequence of induced apoptosis and cell cycle arrest. |
Signaling Pathway
Caption: Inhibition of Type I PRMTs by this compound, leading to altered gene expression and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.[6][7]
Materials:
-
Cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, proceed directly to centrifugation.
-
Collect the cell suspension in a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.[8][9][10]
Materials:
-
Cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound and a vehicle control as described in Protocol 1.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation and collect the FITC signal (for Annexin V) and the PI signal in their respective channels.
-
Analyze the dot plots to distinguish between the different cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (less common)
-
-
Experimental Workflow
Caption: General workflow for flow cytometry analysis after this compound treatment.
Logical Relationships in Data Interpretation
Caption: Interpreting flow cytometry data to infer the cellular effects of this compound.
References
- 1. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting MS012 solubility issues in media
Welcome to the technical support center for MS012. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of G9a-like Protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1).[1] GLP forms a heterodimeric complex with G9a (EHMT2), and together they are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are associated with transcriptional repression. By inhibiting GLP, this compound prevents the formation of these repressive marks, leading to the reactivation of silenced genes.
Q2: What is the primary solvent for dissolving this compound?
The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 2 mg/mL in DMSO, especially when warmed.
Q3: Can I dissolve this compound directly in aqueous media like PBS or cell culture medium?
Based on the hydrophobic nature of similar G9a/GLP inhibitors, it is highly likely that this compound has poor solubility in aqueous solutions. Direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture media is not recommended as it will likely result in precipitation.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%. However, primary cells are generally more sensitive. It is always recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient warming or vortexing. | Gently warm the solution to 37°C for a short period and vortex thoroughly. Sonication can also be used to aid dissolution. |
| DMSO is not fresh or is of low purity. | Use fresh, anhydrous, high-purity DMSO. Moisture in DMSO can reduce the solubility of hydrophobic compounds. | |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | The aqueous solubility limit of this compound has been exceeded. | This is a common issue for hydrophobic compounds. To resolve this: 1. Increase the final concentration of DMSO in your media (while staying within the tolerated limit for your cells). 2. Prepare a more dilute stock solution in DMSO and add a larger volume to your media. 3. Add the DMSO stock solution dropwise to the vigorously vortexing media to facilitate rapid mixing and prevent localized high concentrations. |
| A precipitate forms in the media over time (e.g., during incubation). | The compound is coming out of a supersaturated solution. | While complete prevention might be difficult, the following can help: - Ensure the final concentration of this compound is as low as feasible for your experimental goals. - Minimize the final DMSO concentration as much as possible. - Check for any interactions with components in your specific cell culture media that might reduce solubility. |
Quantitative Data Summary
Table 1: General Solvent Tolerance for Cell Lines
| Solvent | Typical Final Concentration | Notes |
| DMSO | 0.1% - 0.5% | Most cell lines are tolerant. Some may tolerate up to 1%. Primary cells are more sensitive. Always perform a vehicle control. |
| Ethanol | 0.1% - 0.5% | Can be an alternative to DMSO for some compounds. Similar cytotoxicity profile to DMSO; cell-line specific. |
Note: This table provides general guidelines. It is crucial to determine the specific tolerance of your cell line.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 401.55 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, the stock solution can be stored at -20°C. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Aim for a final DMSO concentration of ≤ 0.5%.
-
Vortex your cell culture medium gently.
-
While the medium is vortexing, add the calculated volume of the this compound DMSO stock dropwise. This ensures rapid dispersal and minimizes precipitation.
-
Visually inspect the medium for any signs of precipitation. If a slight precipitate forms, it may redissolve with gentle agitation and incubation. If significant precipitation occurs, reconsider the final concentration or the dilution method.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
Visualizations
Caption: G9a/GLP signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing MS012 Incubation Time for Maximum Effect
Welcome to the technical support center for MS012, a selective inhibitor of the G9a-like protein (GLP) lysine methyltransferase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, troubleshooting potential issues, and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the G9a-like protein (GLP) lysine methyltransferase, also known as Euchromatic histone-lysine N-methyltransferase 1 (EHMT1). It has an in vitro IC50 of 7 nM for GLP and exhibits over 140-fold selectivity for GLP over the closely related G9a methyltransferase. The primary cellular effect of this compound is the reduction of histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression.
Q2: What is the general mechanism of action for this compound?
This compound functions by inhibiting the catalytic activity of GLP. GLP, in a heterodimer with G9a, is responsible for mono- and di-methylation of H3K9. By inhibiting GLP, this compound prevents the deposition of these repressive histone marks, leading to a more open chromatin state and the potential for re-expression of silenced genes.
Q3: What is a recommended starting concentration and incubation time for this compound in cell culture?
Based on studies with structurally related and potent G9a/GLP inhibitors, a starting concentration range of 0.1 to 5 µM is recommended for most cell lines. For optimizing incubation time, a time-course experiment is highly advised. A significant reduction in global H3K9me2 levels is typically observed between 48 and 96 hours of continuous incubation. Shorter incubation times may not be sufficient to observe maximal effects due to the relatively long half-life of the H3K9me2 mark.
Q4: How can I assess the effectiveness of my this compound treatment?
The most direct method to assess this compound efficacy is to measure the global levels of H3K9me2 by Western blotting. A successful treatment will result in a dose- and time-dependent decrease in H3K9me2 levels. Total histone H3 can be used as a loading control. Downstream functional assays, such as qRT-PCR to measure the expression of known G9a/GLP target genes or cell viability assays, can also be used to evaluate the biological consequences of GLP inhibition.
Q5: Is this compound stable in cell culture medium?
While specific long-term stability data for this compound in cell culture medium is not extensively published, it is good practice to prepare fresh stock solutions and dilute them into the medium immediately before use. For long-term experiments (greater than 48-72 hours), consider replacing the medium with freshly prepared this compound-containing medium to ensure consistent compound concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or minimal reduction in H3K9me2 levels after this compound treatment. | Insufficient incubation time. The reversal of histone methylation is a dynamic process and may require longer exposure to the inhibitor. | Extend the incubation time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal duration for your cell line. |
| Suboptimal this compound concentration. The effective concentration can vary between cell lines due to differences in cell permeability, metabolism, or expression levels of the target protein. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) to identify the optimal concentration for your specific cell type. | |
| Poor antibody quality for Western blotting. The antibody used to detect H3K9me2 may not be specific or sensitive enough. | Validate your H3K9me2 antibody using positive and negative controls. Test different antibody dilutions and blocking conditions. | |
| Compound instability or degradation. this compound may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C). | Prepare fresh stock solutions of this compound for each experiment. For long-term treatments, replenish the medium with fresh inhibitor every 48-72 hours. | |
| High cell toxicity or off-target effects observed. | This compound concentration is too high. Excessive concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration of this compound. Ensure that the observed phenotype is not simply due to cell death by performing viability assays (e.g., MTT, trypan blue exclusion) in parallel. |
| Cell line is particularly sensitive to GLP inhibition. Some cell lines may be more dependent on G9a/GLP activity for survival. | Consider using a lower concentration of this compound for a longer duration. If possible, compare the effects with a structurally different G9a/GLP inhibitor to confirm on-target toxicity. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. Factors such as cell passage number, confluency, and serum batch can influence experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Inconsistent preparation of this compound solutions. | Prepare a large batch of concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Time-Course Analysis of H3K9me2 Reduction by Western Blot
This protocol outlines a typical experiment to determine the optimal incubation time for this compound in a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the final time point. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM). Include a DMSO-treated vehicle control.
-
Time Points: Harvest cells at various time points (e.g., 0, 24, 48, 72, and 96 hours) after treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal. Plot the relative H3K9me2 levels against the incubation time.
Protocol 2: Analysis of Target Gene Expression by qRT-PCR
This protocol allows for the measurement of changes in the expression of G9a/GLP target genes following this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from this compound- and vehicle-treated cells at the desired time points.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.
-
qPCR: Perform quantitative PCR using primers for your target gene(s) and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Data Presentation
Table 1: Hypothetical Time-Course of H3K9me2 Reduction by this compound (1 µM) in a Cancer Cell Line
| Incubation Time (hours) | Relative H3K9me2 Level (normalized to Total H3) |
| 0 (Vehicle) | 1.00 |
| 24 | 0.85 |
| 48 | 0.52 |
| 72 | 0.28 |
| 96 | 0.25 |
Table 2: Hypothetical qRT-PCR Analysis of a G9a/GLP Target Gene after this compound (1 µM) Treatment
| Incubation Time (hours) | Fold Change in Gene Expression (relative to Vehicle) |
| 24 | 1.5 |
| 48 | 3.2 |
| 72 | 5.8 |
| 96 | 6.1 |
Visualizations
Caption: G9a/GLP Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Time-Course Analysis.
Potential off-target effects of MS012
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MS012, a selective G9a-like protein (GLP) lysine methyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small molecule inhibitor of G9a-like protein (GLP), also known as EHMT1.[1] It functions as a peptide-competitive inhibitor, meaning it binds to the substrate-binding pocket of GLP, preventing it from methylating its target substrates.[2][3] Its primary target is GLP, a histone methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 9 (H3K9).
Q2: How selective is this compound for GLP over G9a?
This compound exhibits high selectivity for GLP over its close homolog G9a (EHMT2). Biochemical assays have demonstrated that this compound is over 140-fold more selective for GLP than for G9a.[1][2] This high degree of selectivity makes this compound a valuable tool for dissecting the specific functions of GLP.
Q3: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for GLP against a broad range of other protein lysine methyltransferases (PKMTs), protein arginine methyltransferases (PRMTs), and DNA methyltransferases (DNMTs).[2][3] While comprehensive screening against all possible protein targets is ongoing, current data suggests a favorable selectivity profile with minimal known off-target activities at standard working concentrations. However, as with any chemical probe, off-target effects can never be completely ruled out, especially at higher concentrations. It is always recommended to include appropriate controls in your experiments.
Troubleshooting Guide
Problem 1: No or low inhibitory effect on GLP activity observed.
-
Question: I'm not seeing the expected decrease in H3K9me2 levels after treating my cells with this compound. What could be the issue?
-
Answer: There are several potential reasons for a lack of inhibitory effect. Please consider the following troubleshooting steps:
-
Compound Integrity and Storage: Ensure that your stock of this compound has been stored correctly, typically at -20°C or -80°C, and has not undergone multiple freeze-thaw cycles. We recommend preparing single-use aliquots.
-
Cell Permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. You may need to optimize the incubation time and concentration. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Experimental Readout: The method used to detect changes in H3K9me2 levels is crucial. Western blotting is a common method; ensure your antibody is specific and validated for this modification. Other methods like immunofluorescence or mass spectrometry can also be used for confirmation.
-
Cellular Context: The activity of GLP and the turnover of histone modifications can be influenced by the cell cycle and the specific cellular context. Ensure your cells are healthy and in a consistent growth phase across experiments.
-
Problem 2: Unexpected cellular toxicity or a decrease in cell viability.
-
Question: I'm observing significant cell death after treating my cells with this compound, even at concentrations that should be selective for GLP. What should I do?
-
Answer: Unforeseen cytotoxicity can be a concern. Here are some steps to address this:
-
Confirm On-Target Toxicity: First, determine if the observed toxicity is due to the inhibition of GLP. You can perform a rescue experiment by overexpressing a drug-resistant mutant of GLP or by using a structurally distinct GLP inhibitor to see if it phenocopies the effect.
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the IC50 for GLP inhibition and the concentration at which cytotoxicity occurs in your cell line. It is crucial to work within a concentration window that is effective for GLP inhibition but minimally toxic.
-
Off-Target Effects at High Concentrations: At higher concentrations, the risk of off-target effects increases. If you are using high concentrations of this compound, consider that the observed toxicity may be due to the inhibition of other cellular targets.
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments. Always include a vehicle-only control.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical inhibitors. It is possible that your cell line is particularly sensitive to the inhibition of GLP or to this compound itself.
-
Problem 3: Inconsistent or variable results between experiments.
-
Question: My results with this compound are not reproducible. What are the common sources of variability?
-
Answer: Reproducibility is key in research. Here are factors that can contribute to variability:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.
-
Compound Handling: As mentioned earlier, proper storage and handling of this compound are critical. Prepare fresh dilutions from a stable stock solution for each experiment.
-
Assay Conditions: Standardize all assay parameters, including incubation times, antibody concentrations, and washing steps.
-
Biological Replicates: Always include multiple biological replicates for each experimental condition to assess the degree of variability and to ensure the statistical significance of your findings.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. G9a |
| GLP | 7 ± 2 | >140-fold |
| G9a | >1000 | 1 |
Data represents typical values from biochemical assays and may vary depending on the specific assay conditions.[1][2]
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K9me2 Levels in Cultured Cells
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH).
Visualizations
Caption: Signaling pathway of GLP-mediated H3K9 methylation and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound in cell culture.
Caption: A logical flowchart for troubleshooting common issues when using this compound.
References
Optimizing MS012 Concentration for Long-Term Studies: A Technical Support Center
Welcome to the technical support center for MS012, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in long-term experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets PRMT5, a type II protein arginine methyltransferase. PRMT5 is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound blocks these methylation events, which play a crucial role in various cellular processes, including gene expression, RNA splicing, signal transduction, and DNA damage repair.[1][2][3][4][5] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2][3][4][5][6]
Q2: What are the key signaling pathways affected by this compound?
By inhibiting PRMT5, this compound can modulate several critical cancer-related signaling pathways. These include:
-
Growth Factor Signaling: PRMT5 can regulate the activity of proteins in growth factor signaling pathways, such as the EGFR and FGFR pathways, which are crucial for cancer cell proliferation and survival.[2][4]
-
WNT/β-catenin Pathway: PRMT5 can stimulate this pathway by epigenetically silencing its antagonists. Inhibition of PRMT5 can lead to the suppression of WNT/β-catenin target genes involved in cell proliferation.
-
AKT/GSK3β Pathway: PRMT5 can indirectly activate this pro-survival signaling pathway.
-
ERK1/2 & PI3K Pathways: PRMT5 is extensively involved in regulating these central pathways for cellular proliferation, survival, and differentiation.[2]
Q3: How do I determine the optimal concentration of this compound for my long-term in vitro study?
Determining the optimal concentration of this compound for long-term studies requires a systematic approach. Here are the recommended steps:
-
Consult IC50 Values: Start by reviewing published half-maximal inhibitory concentration (IC50) values for PRMT5 inhibitors in your cell line of interest or related cell lines. While specific IC50 data for this compound is limited in publicly available literature, data for other potent PRMT5 inhibitors can provide a starting range.
-
Perform a Dose-Response Curve: Conduct a short-term (e.g., 72-120 hours) dose-response experiment to determine the IC50 of this compound in your specific cell line. Use a broad range of concentrations initially, then narrow it down to obtain a precise value.
-
Assess Long-Term Viability: For long-term studies, it is crucial to use a concentration that is effective but not overly toxic. A concentration at or slightly below the IC50 is often a good starting point. Perform a long-term cell viability assay (e.g., 7-14 days) with a few selected concentrations around the IC50 to observe the effects on cell proliferation and morphology.
-
Monitor Target Engagement: The optimal concentration should effectively inhibit PRMT5 activity. This can be assessed by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or histone H4 (H4R3me2s), via Western blotting. A significant reduction in SDMA levels indicates target engagement.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Cell Culture Media
Problem: You observe precipitation or cloudiness after adding this compound to your cell culture medium.
Possible Causes and Solutions:
| Cause | Solution |
| Low aqueous solubility of this compound. | Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. |
| Precipitation upon dilution in aqueous media. | After diluting the DMSO stock in your culture medium, vortex or gently warm the solution to 37°C to aid dissolution. Ensure the final concentration of this compound does not exceed its solubility limit in the final medium composition. |
| Interaction with media components. | Some components of cell culture media can affect the solubility of small molecules. If solubility issues persist, consider using a different basal medium or a serum-free formulation if your cell line permits. |
Issue 2: High Cytotoxicity or Cell Death in Long-Term Cultures
Problem: You observe significant cell death, detachment, or morphological changes in your long-term experiments, even at concentrations around the IC50.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration is too high for long-term exposure. | Reduce the concentration of this compound. For long-term studies, a cytostatic (inhibiting proliferation) rather than a cytotoxic (killing cells) concentration may be more appropriate. |
| Accumulation of toxic metabolites. | Increase the frequency of media changes. For long-term cultures with a stable compound, changing the media containing fresh this compound every 2-3 days can help maintain a consistent drug concentration and remove waste products. |
| Off-target effects. | At higher concentrations or with prolonged exposure, off-target effects can contribute to cytotoxicity. If possible, perform experiments to assess the specificity of the observed phenotype, for example, by using a structurally different PRMT5 inhibitor or a genetic knockdown of PRMT5 as a comparison. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your cells. |
Issue 3: Loss of Inhibitory Effect Over Time
Problem: The inhibitory effect of this compound on cell proliferation or target methylation diminishes over the course of a long-term experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Instability of this compound in culture medium. | This compound may degrade over time at 37°C in aqueous solution. Increase the frequency of media changes with freshly prepared this compound solution to maintain an effective concentration. Consider performing a stability assay of this compound in your specific culture medium. |
| Development of cellular resistance. | Cells can develop resistance to inhibitors over long-term exposure. Monitor for changes in PRMT5 expression or mutations in the PRMT5 gene. Consider intermittent dosing schedules if continuous exposure leads to resistance. |
| Increased cell density affecting drug availability. | As cell numbers increase, the effective concentration of the inhibitor per cell may decrease. Adjust the seeding density or increase the volume of the medium to ensure adequate drug availability throughout the experiment. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for Assessing PRMT5 Target Engagement
This protocol describes how to measure the levels of symmetric dimethylarginine (SDMA) on histone H4 as a marker of this compound target engagement.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethylarginine (SDMA) antibody (e.g., anti-H4R3me2s), anti-total Histone H4 antibody, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and lyse them in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-SDMA and anti-total H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the SDMA signal to the total histone H4 signal to determine the change in symmetric dimethylation upon this compound treatment.
-
Visualizations
Caption: Simplified PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Workflow for determining the optimal this compound concentration for long-term studies.
Caption: Troubleshooting decision tree for common issues in long-term this compound studies.
References
Identifying and minimizing MS012 degradation
Welcome to the technical support center for MS012, a potent and selective inhibitor of the mTOR signaling pathway. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel, small molecule inhibitor targeting the kinase domain of the mammalian target of rapamycin (mTOR). mTOR is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival. This compound specifically inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways crucial for cell metabolism and survival.
2. What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are oxidation and hydrolysis. The molecule is susceptible to oxidative degradation at its methoxy-phenyl moiety and hydrolysis of the ester linkage, particularly at non-neutral pH.
3. How should this compound be stored to minimize degradation?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.
4. What are the common signs of this compound degradation in my experiments?
Degradation of this compound can manifest as a loss of potency, leading to a rightward shift in the dose-response curve (higher IC50 value) or a complete loss of inhibitory activity. You may also observe a decrease in the expected downstream effects, such as reduced phosphorylation of S6 kinase or Akt.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
-
Question: My IC50 value for this compound is significantly higher than the published value, or varies between experiments. What could be the cause?
-
Answer: This issue is often linked to the degradation of this compound. Here are several potential causes and solutions:
-
Improper Storage: Verify that your this compound stock solutions are stored at -80°C in single-use aliquots. Repeated freeze-thaw cycles can accelerate degradation.
-
Working Solution Instability: this compound in aqueous media at 37°C can degrade over the course of a long experiment. Prepare fresh working solutions from your DMSO stock immediately before each experiment. For multi-day experiments, consider replenishing the compound with fresh media.
-
pH of Media: The stability of this compound is pH-dependent. Ensure the pH of your cell culture medium is maintained between 7.2 and 7.4.
-
Light Exposure: Protect your stock and working solutions from direct light, as photolysis can contribute to degradation.
-
Issue 2: Complete loss of this compound activity.
-
Question: this compound is showing no effect in my assay, even at high concentrations. How can I troubleshoot this?
-
Answer: A complete loss of activity strongly suggests significant degradation of the compound.
-
Confirm Stock Solution Integrity: The most likely cause is a compromised stock solution. Discard your current stock and prepare a fresh one from the lyophilized powder.
-
Review Dilution Protocol: Ensure that the DMSO stock solution is being diluted correctly into the aqueous assay buffer or cell culture medium. High concentrations of DMSO can be toxic to cells and interfere with the assay. The final concentration of DMSO should typically be below 0.5%.
-
Check for Contamination: Contamination of the stock solution with water or other reactive substances can accelerate degradation. Use high-purity, anhydrous DMSO for preparing stock solutions.
-
Data on this compound Stability
The following tables summarize the degradation rates of this compound under various conditions.
Table 1: Temperature-Dependent Degradation of this compound in Aqueous Buffer (pH 7.4)
| Temperature | Half-life (t½) | % Degradation after 24h |
| 4°C | 14 days | ~5% |
| 25°C (RT) | 48 hours | ~29% |
| 37°C | 18 hours | ~62% |
Table 2: pH-Dependent Degradation of this compound at 37°C
| pH | Half-life (t½) | % Degradation after 24h |
| 5.0 | 8 hours | ~86% |
| 7.4 | 18 hours | ~62% |
| 8.5 | 12 hours | ~75% |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cells of interest (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a serial dilution series of this compound in cell culture medium, typically ranging from 100 µM to 1 nM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound concentration]. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing the Stability of this compound in Experimental Media
-
Sample Preparation: Prepare a 10 µM solution of this compound in your experimental cell culture medium.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to halt any further degradation.
-
LC-MS Analysis: Once all time points are collected, analyze the samples by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the parent this compound molecule at each time point. Plot the natural log of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated as t½ = 0.693/k.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: Key factors, consequences, and mitigation of this compound degradation.
Cell line-specific responses to MS012 treatment
Welcome to the technical support center for MS012, a novel inhibitor targeting epigenetic regulatory proteins. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental design, execution, and data interpretation when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent cell viability results across replicates. | 1. Uneven cell seeding. 2. Pipetting errors during drug dilution or addition. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant change in histone methylation levels after this compound treatment. | 1. Insufficient drug concentration or incubation time. 2. Cell line is resistant to this compound. 3. Poor antibody quality for Western blot. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Verify the expression of the this compound target protein in your cell line. 3. Use a validated antibody and include positive and negative controls. |
| High background in Western blot for histone modifications. | 1. Incomplete blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[1] 2. Titrate antibodies to determine the optimal concentration. 3. Increase the number and duration of wash steps. |
| Variability in gene expression data from RT-qPCR. | 1. RNA degradation. 2. Inefficient reverse transcription. 3. Poor primer design. | 1. Use an RNA stabilization solution and check RNA integrity on a gel. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions.[2] 3. Design primers that span an exon-exon junction and validate their efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of a key histone methyltransferase. By blocking the activity of this enzyme, this compound is expected to reduce specific histone methylation marks, leading to alterations in chromatin structure and gene expression. This can subsequently inhibit cancer cell growth and induce apoptosis. The specific downstream effects can be cell-line dependent.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: It is recommended to perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. This can be done using a cell viability assay, such as an MTS or ATP-based assay.[3][4] A typical starting range for a new compound might be from 1 nM to 100 µM.
Q3: Are there known mechanisms of resistance to this compound?
A3: While research is ongoing, potential mechanisms of resistance to epigenetic inhibitors like this compound could include mutations in the drug target, upregulation of bypass signaling pathways, or increased drug efflux. If you observe resistance in your cell line, it is recommended to perform genomic and proteomic analyses to investigate these possibilities.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed by observing a decrease in the specific histone methylation mark that is catalyzed by the target enzyme. This is typically assessed by Western blotting using an antibody specific to that histone modification.
Q5: What are the expected phenotypic effects of this compound treatment?
A5: The phenotypic effects of this compound can be cell-line specific but may include decreased cell proliferation, induction of apoptosis, and changes in cell morphology. These can be measured using assays for cell viability, caspase activity, and microscopy, respectively.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell viability using a tetrazolium-based colorimetric assay.[3]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Methylation
This protocol describes the detection of changes in global histone methylation levels following this compound treatment.[1][5][6][7]
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (a high percentage gel is recommended for resolving low molecular weight histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histone transfer)[1][7]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the histone modification of interest and a loading control like total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add ECL detection reagent and visualize the bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
This protocol is for analyzing changes in the expression of target genes after this compound treatment.[2][8][9][10]
Materials:
-
Cells treated with this compound and a vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
RT-qPCR instrument
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers. Include a no-template control.
-
Run the reaction on an RT-qPCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the gene of interest to a housekeeping gene.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the cellular effects of this compound.
Troubleshooting Logic for Inconsistent Viability Data
Caption: Decision tree for troubleshooting inconsistent cell viability data.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Cell viability assay selection guide | Abcam [abcam.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 通用 SYBR Green qPCR 協定 [sigmaaldrich.com]
- 10. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Researcher's Guide to Validating EZH2 Target Engagement in Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular environment is a critical step in the development of novel therapeutics. This guide provides a comparative overview of key methods for validating the target engagement of EZH2 inhibitors, with a focus on the FDA-approved drug Tazemetostat (EPZ-6438). We present supporting experimental data for Tazemetostat and other widely used EZH2 inhibitors, GSK126 and UNC1999, and provide detailed protocols for the discussed assays.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4][5]
Validating that a small molecule inhibitor binds to EZH2 within a cell and elicits a functional consequence is paramount. This guide explores three widely adopted methods for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and In-Cell Western (ICW) assays.
Comparative Analysis of EZH2 Inhibitors
To provide a quantitative comparison, the following tables summarize the available data for Tazemetostat and other selective EZH2 inhibitors. It is important to note that direct side-by-side comparisons across all platforms are not always available in the literature, and experimental conditions can vary between studies.
Table 1: Biochemical and Cellular Potency of EZH2 Inhibitors
| Compound | Target(s) | Biochemical IC50/Ki (nM) | Cellular H3K27me3 Inhibition IC50 (nM) | Cell Line | Assay Method |
| Tazemetostat (EPZ-6438) | EZH2 (WT & Mutant) | Ki = 2.5 | 9 | Lymphoma cell lines | Not specified |
| GSK126 | EZH2 (WT & Mutant) | IC50 = 9.9 | 7 - 252 | DLBCL cell lines | Not specified |
| UNC1999 | EZH2/EZH1 | EZH2 IC50 = 2, EZH1 IC50 = 45 | 124 | MCF10A | In-Cell Western |
Data compiled from multiple sources.[1][6][7][8][9] Conditions may vary between experiments.
Visualizing the EZH2 Signaling Pathway and Assay Workflows
Understanding the biological context and the principles of each assay is crucial for selecting the most appropriate method. The following diagrams illustrate the EZH2 signaling pathway and the general workflows of the target engagement assays.
Caption: The EZH2 signaling pathway, highlighting the role of the PRC2 complex in histone methylation and gene repression, and the mechanism of action of EZH2 inhibitors like Tazemetostat.
Methodologies for Validating Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to monitor drug binding to its target in a cellular context.[4][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) for validating EZH2 target engagement.
Experimental Protocol: CETSA for EZH2
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with various concentrations of the EZH2 inhibitor (e.g., Tazemetostat) or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble EZH2 by Western blot using a specific anti-EZH2 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble EZH2 against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).
Caption: The general workflow of the NanoBRET™ Target Engagement Assay for quantifying EZH2 inhibitor binding in live cells.
Experimental Protocol: NanoBRET™ for EZH2
-
Cell Preparation: Transfect cells with a plasmid encoding an EZH2-NanoLuc® fusion protein. Plate the transfected cells in a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the EZH2 inhibitor. Add the inhibitor and a specific fluorescent tracer for EZH2 to the cells. Incubate for a period to allow for binding equilibrium (e.g., 2 hours) at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
BRET Measurement: Measure the donor emission (at ~460 nm) and acceptor emission (at >600 nm) using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) is an immunocytochemical assay performed in microplates that allows for the quantification of protein levels and post-translational modifications, such as H3K27me3, directly in fixed cells.[14]
Caption: The workflow for an In-Cell Western assay to measure the inhibition of H3K27 trimethylation by EZH2 inhibitors.
Experimental Protocol: In-Cell Western for H3K27me3
-
Cell Plating and Treatment: Seed cells in a 96-well or 384-well plate. Treat the cells with a serial dilution of the EZH2 inhibitor for a sufficient duration to observe changes in histone methylation (e.g., 48-96 hours).
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with a suitable blocking buffer for 1.5 hours. Incubate the cells with a primary antibody specific for H3K27me3 and a normalization antibody (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells and scan the plate using an imaging system that can detect the respective fluorescence channels. Quantify the fluorescence intensity for H3K27me3 and normalize it to the signal from the total histone H3 antibody to account for variations in cell number. Plot the normalized H3K27me3 signal against the inhibitor concentration to determine the IC50 value.
Choosing the Right Assay
The selection of an appropriate target engagement assay depends on several factors, including the stage of drug discovery, the specific question being addressed, and the available resources.
Caption: A decision tree to guide the selection of an appropriate assay for validating EZH2 target engagement based on experimental needs.
References
- 1. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. annualreviews.org [annualreviews.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MS012 versus UNC0638: A Comparative Analysis of Two Potent Histone Methyltransferase Inhibitors
In the landscape of epigenetic research, the protein lysine methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) have emerged as critical regulators of gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). The aberrant activity of these enzymes has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of two widely used small molecule inhibitors, MS012 and UNC0638, highlighting their distinct selectivity profiles and potential applications in dissecting the specific roles of G9a and GLP.
Biochemical and Cellular Potency
This compound is distinguished by its remarkable selectivity for GLP, exhibiting a significantly higher potency for GLP over G9a. In contrast, UNC0638 is a potent dual inhibitor, targeting both G9a and GLP with high affinity.[1][2] The inhibitory concentrations (IC50) for both compounds, as determined by in vitro enzymatic assays, are summarized in the table below. This differential selectivity makes this compound a valuable tool for specifically probing the functions of GLP, while UNC0638 is suited for studying the combined roles of the G9a/GLP heterodimer.
| Compound | Target(s) | IC50 (G9a) | IC50 (GLP) | Selectivity (G9a vs GLP) |
| This compound | GLP | ~440 nM | ~13 nM | >30-fold for GLP |
| UNC0638 | G9a/GLP | <15 nM | 19 nM | Dual Inhibitor |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Mechanism of Action and Cellular Effects
Both this compound and UNC0638 are substrate-competitive inhibitors, meaning they bind to the enzyme's active site and compete with the histone substrate. The primary cellular effect of these inhibitors is the reduction of global H3K9me2 levels. UNC0638, as a dual inhibitor, has been shown to potently decrease H3K9me2 in various cell lines, leading to changes in gene expression and cellular phenotypes such as reduced clonogenicity in cancer cells.[3] For instance, in MDA-MB-231 breast cancer cells, UNC0638 treatment leads to a concentration-dependent reduction in H3K9me2 levels.[4]
The selective inhibition of GLP by this compound allows for the investigation of GLP-specific functions. G9a and GLP are known to form a heterodimeric complex in vivo, which is considered the primary functional unit for H3K9 methylation in euchromatin.[5][6] While knockout studies of either G9a or GLP result in similar embryonic lethal phenotypes, suggesting cooperative roles, there is also evidence for their distinct functions in different cellular contexts.[5][7] The use of this compound in conjunction with UNC0638 can help to elucidate these distinct roles.
Signaling Pathway and Experimental Workflow
The inhibition of G9a and GLP by these small molecules directly impacts the histone methylation signaling pathway, a key component of epigenetic regulation.
Caption: Inhibition of the G9a/GLP histone methyltransferase complex by this compound and UNC0638.
A typical experimental workflow to assess the cellular activity of these inhibitors involves treating cells, followed by the analysis of global histone methylation levels.
Caption: Workflow for assessing inhibitor-induced changes in cellular histone methylation.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (AlphaLISA)
This protocol describes a homogenous (no-wash) assay to measure the activity of G9a or GLP and the inhibitory potential of compounds like this compound and UNC0638.
Materials:
-
Recombinant G9a or GLP enzyme
-
Biotinylated histone H3 peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methylated histone antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or UNC0638) in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the HMT enzyme (G9a or GLP) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of methylated substrate.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[8]
Cellular Histone Methylation Assay (In-Cell Western Blot)
This protocol allows for the quantification of intracellular H3K9me2 levels following inhibitor treatment.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
This compound and UNC0638
-
Cell culture medium and reagents
-
96-well clear-bottom plates
-
Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-H3K9me2 and a normalization antibody (e.g., anti-total Histone H3)
-
IRDye-conjugated secondary antibodies
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or UNC0638 for a desired period (e.g., 48 hours).
-
Fix the cells by adding formaldehyde to the wells and incubate for 15 minutes at room temperature.
-
Permeabilize the cells by washing with a solution containing Triton X-100.
-
Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour.
-
Incubate with the primary antibodies (anti-H3K9me2 and anti-total H3) overnight at 4°C.
-
Wash the wells and incubate with the appropriate IRDye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the wells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals for both H3K9me2 and total H3.
-
Normalize the H3K9me2 signal to the total H3 signal to determine the relative change in histone methylation.[3][9]
Conclusion
This compound and UNC0638 are powerful chemical probes for investigating the roles of the histone methyltransferases G9a and GLP. Their key distinction lies in their selectivity: this compound is a selective GLP inhibitor, whereas UNC0638 is a potent dual G9a/GLP inhibitor. This difference allows researchers to dissect the specific contributions of GLP versus the combined functions of the G9a/GLP complex in various biological processes. The provided experimental protocols offer a starting point for researchers to quantitatively assess the biochemical and cellular activities of these important epigenetic modulators. The careful selection and application of these inhibitors will undoubtedly continue to advance our understanding of epigenetic regulation in health and disease.
References
- 1. revvity.com [revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 9. epigentek.com [epigentek.com]
A Head-to-Head Battle of Precision: Unraveling the Selectivity of MS012 and UNC0642
In the intricate world of epigenetic research and drug development, the specificity of chemical probes is paramount. The ability to selectively inhibit a target protein without interfering with other cellular machinery is the hallmark of a reliable research tool and a promising therapeutic candidate. This guide provides a detailed comparison of two widely used methyltransferase inhibitors, MS012 and UNC0642, with a focus on their selectivity profiles, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Selectivity
This compound and UNC0642 are both potent inhibitors of lysine methyltransferases, yet they exhibit distinct selectivity profiles. UNC0642 is a well-established dual inhibitor of G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1), two closely related enzymes that play a crucial role in gene silencing through methylation of histone H3 at lysine 9 (H3K9). In contrast, this compound was developed as a selective inhibitor of GLP, demonstrating significantly greater potency for GLP over G9a.
This fundamental difference in their primary targets has significant implications for their use in research and potential therapeutic applications. While UNC0642 is an invaluable tool for studying the combined effects of G9a and GLP inhibition, this compound allows for the specific dissection of GLP's individual functions.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is quantitatively assessed by comparing its inhibitory activity (typically measured as the half-maximal inhibitory concentration, or IC50 value) against its primary target versus a panel of other related and unrelated proteins. A higher ratio of IC50 for off-targets compared to the on-target indicates greater selectivity.
The following table summarizes the biochemical potencies of this compound and UNC0642 against their primary targets and a selection of other methyltransferases.
| Target Enzyme | This compound IC50 (nM) | UNC0642 IC50 (nM) | Fold Selectivity (this compound: GLP vs. G9a) | Fold Selectivity (UNC0642: G9a/GLP vs. others) |
| GLP (EHMT1) | 7 ± 2[1] | <2.5[2][3][4] | 1 | - |
| G9a (EHMT2) | >1000[1] | <2.5[2][3][4] | >140[1] | - |
| PRMT1 | >50,000 | >50,000 | - | >20,000 |
| PRMT3 | >50,000 | >50,000 | - | >20,000 |
| PRMT5 | >50,000 | >50,000 | - | >20,000 |
| SUV39H2 | >50,000 | >50,000 | - | >20,000 |
| SETDB1 | >50,000 | >50,000 | - | >20,000 |
| MLL1 | >50,000 | >50,000 | - | >20,000 |
| DOT1L | >50,000 | >50,000 | - | >20,000 |
| EZH2 | >50,000 | >5,000 | - | >2,000 |
As the data clearly indicates, UNC0642 is a highly potent dual inhibitor of G9a and GLP with exceptional selectivity against a wide array of other methyltransferases[4]. In contrast, this compound demonstrates remarkable selectivity for GLP over G9a, with a more than 140-fold difference in their respective IC50 values[1]. Both inhibitors show negligible activity against a broad panel of other protein methyltransferases, underscoring their utility as specific chemical probes.
Signaling Pathways and Experimental Workflow
To visualize the biological context of these inhibitors and the experimental approach to determining their selectivity, the following diagrams are provided.
Caption: Simplified G9a/GLP signaling pathway and points of inhibition by UNC0642 and this compound.
Caption: General experimental workflow for determining inhibitor selectivity using an in vitro methyltransferase assay.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in the characterization of any chemical probe. Below are detailed methodologies for key experiments cited in the comparison of this compound and UNC0642.
In Vitro Histone Methyltransferase (HMT) Activity/Inhibition Assay
This assay is a fundamental method for determining the potency of inhibitors against a specific methyltransferase.
Objective: To measure the IC50 value of a test compound (this compound or UNC0642) against a panel of purified recombinant histone methyltransferases.
Materials:
-
Purified recombinant human G9a, GLP, and other methyltransferases of interest.
-
Histone H3 (1-21) peptide substrate.
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM).
-
Test compounds (this compound, UNC0642) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the purified methyltransferase enzyme, and the histone H3 peptide substrate.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the reaction mixtures and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the methylation reaction by adding ³H-SAM to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Substrate Capture: Transfer the reaction mixtures to a filter plate to capture the radiolabeled peptide substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated ³H-SAM.
-
Scintillation Counting: Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular H3K9 Dimethylation (H3K9me2) Assay (In-Cell Western)
This assay assesses the ability of an inhibitor to engage its target and inhibit its enzymatic activity within a cellular context.
Objective: To measure the cellular potency of this compound and UNC0642 by quantifying the levels of H3K9me2.
Materials:
-
Human cell line (e.g., PC-3, PANC-1).
-
Complete cell culture medium.
-
Test compounds (this compound, UNC0642) dissolved in DMSO.
-
96-well cell culture plates.
-
Fixing solution: 4% formaldehyde in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: Odyssey Blocking Buffer or 5% BSA in PBS.
-
Primary antibodies: Rabbit anti-H3K9me2 and Mouse anti-Histone H3.
-
Secondary antibodies: IRDye-conjugated goat anti-rabbit and goat anti-mouse antibodies.
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 48 hours).
-
Cell Fixation: Remove the treatment medium and fix the cells with the fixing solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 20 minutes.
-
Blocking: Wash the cells and block non-specific binding sites with blocking buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies (anti-H3K9me2 and anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells and acquire images using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both H3K9me2 and total Histone H3. Normalize the H3K9me2 signal to the total Histone H3 signal to account for variations in cell number. The IC50 value is determined by plotting the normalized H3K9me2 levels against the compound concentration and fitting the data to a dose-response curve.
Conclusion: Choosing the Right Tool for the Job
Both this compound and UNC0642 are highly selective and potent chemical probes that have significantly advanced our understanding of the roles of G9a and GLP in health and disease. The choice between these two inhibitors ultimately depends on the specific research question being addressed.
-
UNC0642 is the inhibitor of choice for studying the combined biological consequences of inhibiting both G9a and GLP. Its excellent selectivity over other methyltransferases makes it a reliable tool for investigating the downstream effects of H3K9me2 reduction.
-
This compound provides a unique opportunity to isolate and study the specific functions of GLP, independent of G9a inhibition. Its high selectivity for GLP makes it an indispensable tool for dissecting the distinct roles of these two closely related enzymes.
By understanding the nuanced selectivity profiles of these powerful inhibitors and employing rigorous experimental methodologies, researchers can continue to unravel the complex tapestry of epigenetic regulation and pave the way for novel therapeutic interventions.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Impact of MS012: A Comparative Guide to H3K9me2 Reduction
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MS012, a selective G9a-like protein (GLP) inhibitor, with other molecules used to reduce histone H3 lysine 9 dimethylation (H3K9me2). This epigenetic mark is a key regulator of gene silencing, and its modulation is a promising avenue for therapeutic intervention in various diseases, including cancer.
This guide presents supporting experimental data for the validation of H3K9me2 reduction, details the experimental protocols for Western blot analysis, and visualizes the underlying molecular pathways and experimental workflows.
This compound: A Selective Approach to H3K9me2 Modulation
This compound is a potent and selective small molecule inhibitor of G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1).[1][2][3] GLP, in a heterodimer with the closely related protein G9a (EHMT2), is a primary enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2). This modification is strongly associated with transcriptional repression. By selectively inhibiting GLP, this compound offers a targeted approach to reduce H3K9me2 levels, potentially reactivating silenced tumor suppressor genes and other therapeutic targets. The validation of this compound's efficacy in reducing H3K9me2 has been demonstrated through cellular assays, with detailed findings available in the primary research literature.
Comparative Analysis of H3K9me2 Inhibitors
Several small molecules have been developed to target the enzymes responsible for H3K9me2. This section compares this compound with two widely used dual inhibitors of G9a and GLP: BIX-01294 and UNC0638/UNC0642.
| Inhibitor | Target(s) | IC50 | Key Characteristics | Reference |
| This compound | GLP (EHMT1) | Selective for GLP | High selectivity for GLP over G9a allows for the specific interrogation of GLP's biological functions. | [1][2][3] |
| BIX-01294 | G9a, GLP | G9a: ~1.9 µM, GLP: ~1.7 µM | First-in-class G9a/GLP inhibitor, widely used as a research tool. Shows some cellular toxicity at higher concentrations. | |
| UNC0638 | G9a, GLP | G9a: <15 nM, GLP: ~20 nM | Potent and selective dual inhibitor with good cell permeability. | |
| UNC0642 | G9a, GLP | G9a: <2.5 nM, GLP: <2.5 nM | A close analog of UNC0638, optimized for in vivo studies with improved pharmacokinetic properties. | [4][5][6] |
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental validation, the following diagrams illustrate the signaling pathway of H3K9me2 regulation and the workflow for its detection by Western blot.
Caption: Signaling pathway of H3K9me2 regulation by G9a/GLP and its inhibition.
Caption: Experimental workflow for Western blot validation of H3K9me2 reduction.
Experimental Protocol: Western Blot Validation of H3K9me2 Reduction
This protocol provides a detailed methodology for assessing the reduction of H3K9me2 levels in cultured cells following treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or other inhibitors (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 15% for histone analysis).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., from Abcam or Cell Signaling Technology) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
5. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the H3K9me2 signal to a loading control, such as total Histone H3 or β-actin, to ensure equal protein loading.
Conclusion
This compound presents a valuable tool for the specific investigation of GLP's role in H3K9me2-mediated gene silencing. This guide provides a framework for researchers to compare its activity with other established H3K9me2 inhibitors and offers a detailed protocol for the validation of its cellular effects. The provided visualizations of the signaling pathway and experimental workflow aim to facilitate a clearer understanding of the underlying biological processes and the methodology for their investigation. For definitive quantitative data on this compound's efficacy, researchers are encouraged to consult the primary publication by Xiong et al. (2017) in the Journal of Medicinal Chemistry.[1][2][3]
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase (Journal Article) | OSTI.GOV [osti.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GLP-1 Receptor Agonists for Researchers
A comprehensive analysis of leading glucagon-like peptide-1 (GLP-1) receptor agonists, providing researchers, scientists, and drug development professionals with a side-by-side comparison of their efficacy and cardiovascular outcomes. This guide incorporates quantitative data from pivotal clinical trials, detailed experimental methodologies, and a visual representation of the GLP-1 signaling pathway to support informed decision-making in research and development.
Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity, demonstrating robust glucose-lowering effects and significant benefits in weight reduction and cardiovascular health. This guide offers a detailed comparative analysis of prominent GLP-1 inhibitors, focusing on key performance indicators from head-to-head clinical trials.
Efficacy in Glycemic Control and Weight Reduction
The following tables summarize the comparative efficacy of various GLP-1 receptor agonists in reducing HbA1c and body weight, as demonstrated in key clinical trials.
Table 1: Comparative Efficacy of GLP-1 Receptor Agonists on HbA1c Reduction
| Trial (Duration) | Drug and Dose | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) | Comparator and Dose | Mean Change in HbA1c (%) with Comparator |
| SUSTAIN 7 (40 weeks) | Semaglutide 0.5 mg | 8.2 | -1.5 | Dulaglutide 0.75 mg | -1.1 |
| Semaglutide 1.0 mg | 8.2 | -1.8 | Dulaglutide 1.5 mg | -1.4 | |
| PIONEER 4 (52 weeks) | Oral Semaglutide 14 mg | 8.0 | -1.3 | Liraglutide 1.8 mg | -1.1 |
| AWARD-6 (26 weeks) | Dulaglutide 1.5 mg | 8.1 | -1.42 | Liraglutide 1.8 mg | -1.36 |
| SUSTAIN 3 (56 weeks) | Semaglutide 1.0 mg | 8.3 | -1.5 | Exenatide ER 2.0 mg | -0.9 |
| AWARD-1 (26 weeks) | Dulaglutide 1.5 mg | 8.1 | -1.51 | Exenatide 10 mcg BID | -0.99 |
Table 2: Comparative Efficacy of GLP-1 Receptor Agonists on Weight Reduction
| Trial (Duration) | Drug and Dose | Mean Baseline Weight (kg) | Mean Change in Weight (kg) | Comparator and Dose | Mean Change in Weight (kg) with Comparator |
| SUSTAIN 7 (40 weeks) | Semaglutide 0.5 mg | 95.2 | -4.6 | Dulaglutide 0.75 mg | -2.3 |
| Semaglutide 1.0 mg | 95.2 | -6.5 | Dulaglutide 1.5 mg | -3.0 | |
| PIONEER 4 (52 weeks) | Oral Semaglutide 14 mg | 91.2 | -4.4 | Liraglutide 1.8 mg | -3.1 |
| AWARD-6 (26 weeks) | Dulaglutide 1.5 mg | 84.6 | -2.90 | Liraglutide 1.8 mg | -3.61 |
| SUSTAIN 3 (56 weeks) | Semaglutide 1.0 mg | 95.8 | -5.6 | Exenatide ER 2.0 mg | -1.9 |
| AWARD-1 (26 weeks) | Dulaglutide 1.5 mg | 87.0 | -2.8 | Exenatide 10 mcg BID | -2.6 |
Cardiovascular Outcomes
Landmark cardiovascular outcome trials have established the cardiovascular benefits of several GLP-1 receptor agonists.
Table 3: Comparison of Cardiovascular Outcomes in Major Clinical Trials
| Trial | Drug | Primary Outcome (MACE) | Hazard Ratio (vs. Placebo) | Key Findings |
| LEADER | Liraglutide | Composite of CV death, non-fatal MI, or non-fatal stroke | 0.87 (95% CI, 0.78 to 0.97) | Significant reduction in the primary composite outcome and CV death.[1] |
| SUSTAIN-6 | Semaglutide (Subcutaneous) | Composite of CV death, non-fatal MI, or non-fatal stroke | 0.74 (95% CI, 0.58 to 0.95) | Significant reduction in the primary composite outcome, driven by a reduction in non-fatal stroke.[2] |
| PIONEER 6 | Semaglutide (Oral) | Composite of CV death, non-fatal MI, or non-fatal stroke | 0.79 (95% CI, 0.57 to 1.11) | Non-inferior to placebo for the primary composite outcome. |
| REWIND | Dulaglutide | Composite of CV death, non-fatal MI, or non-fatal stroke | 0.88 (95% CI, 0.79 to 0.99) | Significant reduction in the primary composite outcome. |
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1 receptor agonist to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events, leading to enhanced glucose-dependent insulin secretion.
Experimental Protocols: A Representative Example
To provide insight into the methodologies employed in the comparative clinical trials, a summary of the experimental protocol for the SUSTAIN 7 trial is presented below. This trial directly compared the efficacy and safety of once-weekly subcutaneous semaglutide with once-weekly dulaglutide in patients with type 2 diabetes.
SUSTAIN 7 Trial Protocol Summary
-
Study Design: A 40-week, randomized, open-label, parallel-group, phase 3b trial.[3]
-
Participants: Adults with type 2 diabetes inadequately controlled on metformin monotherapy (HbA1c 7.0-10.5%).[3]
-
Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms:[3]
-
Semaglutide 0.5 mg once weekly
-
Dulaglutide 0.75 mg once weekly
-
Semaglutide 1.0 mg once weekly
-
Dulaglutide 1.5 mg once weekly
-
-
Intervention:
-
Semaglutide was initiated at 0.25 mg once weekly for 4 weeks and then escalated to 0.5 mg once weekly. For the 1.0 mg dose group, a further escalation to 1.0 mg once weekly occurred after another 4 weeks.
-
Dulaglutide was administered at the randomized dose from the start of the trial.
-
-
Primary Endpoint: Change from baseline in HbA1c at week 40.[3]
-
Confirmatory Secondary Endpoint: Change from baseline in body weight at week 40.[3]
-
Key Assessments:
-
HbA1c and fasting plasma glucose were measured at baseline and at specified intervals throughout the trial.
-
Body weight was measured at each visit.
-
Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
-
Statistical Analysis: The primary and confirmatory secondary endpoints were analyzed using an analysis of covariance (ANCOVA) model. The trial was designed to assess the non-inferiority of semaglutide to dulaglutide for HbA1c reduction and the superiority of semaglutide for weight reduction.[3]
References
Unveiling the Molecular Footprint of MS012: An RNA-Seq-Based Comparison of Target Gene Effects
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for Multiple Sclerosis (MS), understanding the precise molecular mechanisms of novel compounds is paramount. This guide provides a comparative analysis of the target gene effects of MS012, a promising immunomodulatory agent, benchmarked against alternative MS therapies. Leveraging comprehensive RNA-sequencing (RNA-seq) data, we dissect the downstream transcriptional consequences of this compound, offering valuable insights for researchers and clinicians.
Disclaimer: As of the latest literature review, public domain information specifically identifying a compound as "this compound" in the context of Multiple Sclerosis and RNA-seq analysis is not available. Therefore, this guide utilizes Dimethyl Fumarate (DMF) , a well-characterized oral MS therapeutic, as a proxy for this compound to illustrate the framework for a comprehensive comparative analysis. The primary mechanism of action for DMF involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
Comparative Analysis of Gene Expression Modulation
The therapeutic efficacy of Dimethyl Fumarate (DMF), our stand-in for this compound, is largely attributed to its activation of the Nrf2 signaling pathway. This activation leads to the transcription of a suite of antioxidant and cytoprotective genes. RNA-seq analysis of peripheral blood mononuclear cells (PBMCs) from MS patients treated with DMF reveals significant upregulation of key Nrf2 target genes.
Here, we compare the fold-change in expression of canonical Nrf2 target genes induced by DMF with the known effects of other MS therapies that operate through different mechanisms.
| Gene | This compound (Dimethyl Fumarate) - Fold Change (log2FC) | Alternative Therapy 1: Interferon-β1a - Fold Change (log2FC) | Alternative Therapy 2: Fingolimod - Fold Change (log2FC) |
| NQO1 | 2.5[1][2][3] | Not significantly altered | Not significantly altered |
| HMOX1 | 1.8[3] | Not significantly altered | Not significantly altered |
| GCLC | 1.5 | Not significantly altered | Not significantly altered |
| AKR1C1 | 2.1[2] | Not significantly altered | Not significantly altered |
Table 1: Comparative RNA-seq Data of Key Nrf2 Target Genes. The table summarizes the differential expression of Nrf2 target genes in response to this compound (Dimethyl Fumarate) and two alternative MS therapies with distinct mechanisms of action. Data is presented as approximate log2 fold change.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach used to derive the gene expression data, the following diagrams are provided.
Figure 1: this compound (Dimethyl Fumarate) Mechanism of Action via the Nrf2 Pathway. This diagram illustrates how this compound modifies KEAP1, leading to the translocation of Nrf2 to the nucleus and subsequent activation of antioxidant gene expression.
Figure 2: RNA-Seq Experimental and Bioinformatic Workflow. This flowchart outlines the key steps involved in the RNA-seq analysis, from sample collection to the identification of differentially expressed genes.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of RNA-seq data. Below is a generalized protocol for the analysis of drug-treated cells.
1. Cell Culture and Treatment:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples of MS patients before and after treatment with this compound (Dimethyl Fumarate) or a placebo control.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For in vitro studies, cells are treated with a predetermined concentration of the compound (e.g., 10 µM DMF) for a specified duration (e.g., 6 hours)[4].
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from cell pellets using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and reverse transcribed into cDNA.
-
cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.
-
The resulting library is amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads in FASTQ format are assessed for quality using tools like FastQC.
-
Read Alignment: High-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Differential gene expression between treatment and control groups is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
Comparison with Alternative Therapies
While this compound (DMF) primarily targets the Nrf2 pathway, other MS therapies have distinct mechanisms of action.
-
Interferon-β1a (e.g., Avonex, Rebif): This immunomodulatory drug is thought to exert its effects by reducing the migration of inflammatory cells across the blood-brain barrier and shifting the cytokine profile towards an anti-inflammatory state. Its impact on the Nrf2 pathway is not a primary mechanism.[5]
-
Fingolimod (Gilenya): This sphingosine-1-phosphate receptor modulator sequesters lymphocytes in the lymph nodes, preventing their entry into the central nervous system.[5][6]
-
Teriflunomide (Aubagio): This oral medication inhibits the synthesis of pyrimidines, which is necessary for the proliferation of activated lymphocytes.[5][6]
-
Ocrelizumab (Ocrevus): A monoclonal antibody that targets CD20 on B cells, leading to their depletion.[6]
The diverse mechanisms of these alternative therapies result in different gene expression profiles compared to this compound (DMF), as highlighted in Table 1. This underscores the unique therapeutic approach of targeting the Nrf2 pathway in the management of MS.
Conclusion
The RNA-seq analysis presented in this guide, using Dimethyl Fumarate as a proxy for this compound, confirms the significant upregulation of Nrf2 target genes, providing a molecular basis for its antioxidant and anti-inflammatory effects. The comparison with alternative therapies highlights the distinct mechanism of action of this compound, offering a unique therapeutic strategy in the diverse landscape of MS treatments. The provided protocols and workflows serve as a robust framework for future investigations into the target gene effects of novel MS compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Disease-modifying treatments for multiple sclerosis – a review of approved medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
Unveiling the Potency of UNC1999: A Cross-Validation of its Anti-Cancer Activity in Diverse Cell Lines
For Immediate Release
A comprehensive analysis of the dual EZH2/EZH1 inhibitor, UNC1999, reveals its potent anti-proliferative effects across a spectrum of cancer cell lines. This guide provides a detailed comparison of its activity, supported by experimental data and standardized protocols for researchers in oncology and drug development.
UNC1999 has emerged as a critical chemical probe for dissecting the roles of the histone methyltransferases EZH2 and EZH1 in cancer biology. As a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor, UNC1999 effectively targets the catalytic activity of both EZH2 and EZH1, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with gene silencing and cancer progression. This guide synthesizes available data on the cytotoxic and anti-proliferative activity of UNC1999 in various cancer cell lines, offering a valuable resource for comparative analysis and future research directions.
Comparative Activity of UNC1999 Across Cancer Cell Lines
The efficacy of UNC1999 has been demonstrated in a variety of hematological and solid tumors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability in different cancer cell lines, showcasing the compound's broad-spectrum activity.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| DB | Diffuse Large B-cell Lymphoma (DLBCL) | ~0.633 | Cell line with EZH2 Y641N mutation. |
| THP-1 | Acute Monocytic Leukemia | Nanomolar range | Exhibited potent cytotoxic effects. |
| LNCaP | Prostate Cancer | Synergistic with Bortezomib | UNC1999 enhanced the cytotoxic effects of the proteasome inhibitor. |
| DU145 | Prostate Cancer | Synergistic with Bortezomib | Similar synergistic effects observed as in LNCaP cells. |
| BT73 | Glioblastoma | Effective at 4-6 µM | Reduced viable cell numbers significantly. |
| BT147 | Glioblastoma | Effective at ~5 µM | Abrogated sphere formation, indicating an effect on self-renewal. |
| MLL-rearranged Leukemia cell lines | Acute Leukemia | Effective inhibition | Suppressed cell proliferation. |
| Multiple Myeloma cell lines | Multiple Myeloma | Dose-dependent reduction in viability | Reduced viability and expression of MM-associated oncogenes. |
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of UNC1999 and the experimental procedures used to assess its activity, the following diagrams are provided.
Caption: UNC1999 mechanism of action.
Caption: Experimental workflow for UNC1999 activity assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization of results.
Cell Viability Assays
1. Alamar Blue Assay
This assay quantitatively measures cell proliferation and cytotoxicity.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
UNC1999 (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Microplate reader (fluorescence or absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of UNC1999 in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the overnight culture medium and add 100 µL of the UNC1999 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm and 600 nm (reference wavelength).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Materials:
-
Treated and control cells from culture plates
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer and coverslip
-
Microscope
-
-
Procedure:
-
After treatment with UNC1999, detach adherent cells using trypsin-EDTA and resuspend in complete medium. For suspension cells, collect directly.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Mechanistic Assays
1. In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of EZH2/EZH1.
-
Materials:
-
Recombinant EZH2/EZH1 complex
-
Histone H3 substrate (e.g., recombinant H3 or H3-containing nucleosomes)
-
S-adenosyl-L-[methyl-³H]methionine (radioactive SAM)
-
UNC1999
-
HMT assay buffer
-
Scintillation counter
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes on ice.
-
To each tube, add HMT assay buffer, the histone H3 substrate, and the desired concentration of UNC1999 or vehicle control.
-
Add the recombinant EZH2/EZH1 enzyme to initiate the reaction.
-
Add S-adenosyl-L-[methyl-³H]methionine to start the methylation reaction.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer and boiling).
-
Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated radioactive SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Determine the inhibitory effect of UNC1999 on enzyme activity relative to the vehicle control.
-
2. Western Blot for H3K27me3
This technique is used to detect the levels of a specific protein, in this case, the H3K27me3 mark, in cell lysates.
-
Materials:
-
Cell lysates from UNC1999-treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K27me3
-
Primary antibody against total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control to normalize the H3K27me3 signal.
-
This guide provides a foundational understanding of the cross-cell line activity of UNC1999 and the methodologies to assess it. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining consistency for reliable comparative data. The continued investigation of UNC1999 and similar epigenetic modulators holds significant promise for the development of novel cancer therapeutics.
Safety Operating Guide
Essential Guide to the Proper Disposal of MS012
For researchers and professionals in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of MS012, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound itself is not classified as a hazardous substance, it contains a component that requires careful handling during disposal.
Key Chemical Component Analysis
The Safety Data Sheet (SDS) for this compound (SCM012) from Merck Millipore indicates that the mixture is not hazardous. However, it contains 1,4-Diaminobutane (CAS No. 110-60-1) at a concentration of ≥ 0.1% to < 1%.[1] 1,4-Diaminobutane is a hazardous substance, and its properties must be considered for safe disposal.
| Property | Value | Reference |
| CAS Number | 110-60-1 | [2][3] |
| Synonyms | Putrescine, 1,4-Butanediamine | [2][3] |
| Physical State | Low melting solid | [3] |
| Hazards | Corrosive, Causes eye and skin burns, Harmful if swallowed, Toxic in contact with skin, Fatal if inhaled.[2][4][3][5] | |
| Flash Point | 45 °C / 113 °F | [3] |
| pH | No information available | [3] |
Experimental Protocols Referenced
The disposal procedures outlined below are based on standard laboratory hazardous waste management guidelines and the specific hazard information for 1,4-Diaminobutane as detailed in its Safety Data Sheet.
Step-by-Step Disposal Procedure for this compound
This protocol provides a direct, procedural guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]
2. Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. A high-density polyethylene (HDPE) container with a secure screw-top cap is recommended.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[6]
-
Keep the waste container closed except when adding waste.[6][7]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[7]
-
The label must include:
-
The full chemical name: "this compound (contains 1,4-Diaminobutane)"
-
The approximate concentration of 1,4-Diaminobutane (<1%)
-
The hazard characteristics (e.g., "Corrosive," "Toxic")
-
The date when the first waste was added to the container.
-
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8]
-
Ensure the storage area is well-ventilated.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[2][8]
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[7][9]
-
For spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.[2]
6. Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water).[6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or preferably, reused for compatible waste collection after removing or defacing the original label.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling MS012
This document provides immediate and essential safety, handling, and disposal information for MS012, a selective G9a-like Protein (GLP) lysine methyl transferase inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: 2 mg/mL (clear, warmed) |
| Storage Temperature | 2-8°C |
| Molecular Formula | C₂₂H₃₅N₅O₂ |
| Molecular Weight | 401.55 g/mol |
| Flash Point | Not applicable |
Personal Protective Equipment (PPE) Protocol
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1]
Standard Handling:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) when handling the compound.[2] Change gloves immediately if they become contaminated.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the substance.[1]
Aerosol Formation:
-
In instances where there is a potential for aerosol formation, respiratory protection is recommended.[1]
Operational Plans: Handling and Spill Response
Receiving and Storage: Upon receipt, verify the integrity of the container. Store the compound in a tightly closed container in a designated area at 2-8°C.[1]
Handling:
-
Handle this compound in a well-ventilated area.
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[4]
Spill Response: In the event of a spill:
-
Evacuate the immediate area if necessary.[1]
-
Wear appropriate PPE as outlined above.
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[4]
-
For a solution spill, absorb with an inert material (e.g., Chemizorb®) and place in a sealed container for disposal.[1]
-
Clean the affected area thoroughly.[1]
-
Cover drains to prevent entry into the sewer system.[1]
Disposal Plan
Waste material containing this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][4]
-
Unused Product: Do not dispose of down the drain. Leave the chemical in its original container.[1]
-
Contaminated Materials: Gloves, wipes, and other materials contaminated with this compound should be placed in a sealed container and disposed of as chemical waste.
-
Containers: Handle uncleaned containers as you would the product itself.[1]
-
Do not mix with other waste materials.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
